J-2156: A Comprehensive Technical Guide to its SST4 Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of J-2156, a potent and selective agonist for the somatostatin receptor subtype 4 (SST4). J-2156 has emer...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of J-2156, a potent and selective agonist for the somatostatin receptor subtype 4 (SST4). J-2156 has emerged as a valuable pharmacological tool for investigating the physiological roles of the SST4 receptor and as a potential therapeutic agent for various conditions, including pain and inflammation. This document collates key binding affinity and selectivity data, details the experimental methodologies used for its characterization, and illustrates the associated signaling pathways.
Core Data Presentation
The affinity and selectivity of J-2156 for human somatostatin receptors have been determined through rigorous radioligand binding and functional assays. The following tables summarize the quantitative data, showcasing the compound's strong preference for the SST4 receptor.
Table 1: Radioligand Binding Affinity of J-2156 for Human Somatostatin Receptors
Receptor Subtype
K_i_ (nM)
Selectivity (fold) vs. SST4
SST1
>1000
>833
SST2
>5000
>4167
SST3
1400
1167
SST4
1.2
-
SST5
540
450
Data compiled from studies using Chinese hamster ovary (CHO) cells expressing human recombinant somatostatin receptors.
Table 2: Functional Potency of J-2156 at Human and Rat SST4 Receptors
Receptor
IC_50_ (nM)
Human SST4
0.05
Rat SST4
0.07
IC_50_ values were determined by forskolin-stimulated cAMP functional assays.
Experimental Protocols
The characterization of J-2156's binding affinity and functional potency involves standardized in vitro experimental protocols. The following sections detail the methodologies employed in these key experiments.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity (K_i_) of a compound for a specific receptor.
Objective: To determine the dissociation constant (K_i_) of J-2156 for each of the five human somatostatin receptor subtypes (SST1-5).
General Protocol:
Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells stably expressing one of the five human somatostatin receptor subtypes are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
Competitive Binding Experiment: The prepared cell membranes are incubated in a binding buffer containing a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Tyr³-somatostatin-14) and varying concentrations of the unlabeled competitor compound, J-2156.
Incubation and Separation: The mixture is incubated to allow the binding to reach equilibrium. Subsequently, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
Quantification: The amount of radioactivity bound to the filters is quantified using a gamma counter.
Data Analysis: The data are analyzed using non-linear regression to determine the IC_50_ value, which is the concentration of J-2156 that inhibits 50% of the specific binding of the radioligand. The K_i_ value is then calculated from the IC_50_ value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Functional Assays (cAMP Inhibition)
Functional assays are employed to determine the potency of a compound in eliciting a cellular response following receptor activation. For the SST4 receptor, which is coupled to a G_i/o_ protein, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Objective: To determine the half-maximal inhibitory concentration (IC_50_) of J-2156 at the SST4 receptor.
General Protocol:
Cell Culture: CHO cells expressing the SST4 receptor are cultured in appropriate media.
Stimulation of cAMP Production: The cells are treated with forskolin, a potent activator of adenylyl cyclase, to stimulate the production of cAMP.
Treatment with J-2156: The forskolin-stimulated cells are then treated with varying concentrations of J-2156.
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable assay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
Data Analysis: The concentration-response curve for J-2156-mediated inhibition of cAMP production is plotted, and the IC_50_ value is determined.
Signaling Pathways
The SST4 receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Its activation by an agonist like J-2156 initiates a cascade of intracellular events.
Upon binding of J-2156, the SST4 receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G_i/o_ protein. The activated Gα_i/o_ subunit inhibits adenylyl cyclase, resulting in decreased production of the second messenger cAMP. The βγ subunit can also modulate other downstream effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.
SST4 Receptor Signaling Pathway
Exploratory
The Intracellular Orchestra: A Technical Guide to the Downstream Signaling of J-2156
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide illuminates the core downstream signaling pathways activated by J-2156, a potent and selective agonist of the somatostatin rec...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the core downstream signaling pathways activated by J-2156, a potent and selective agonist of the somatostatin receptor subtype 4 (SST4). Understanding these intricate molecular cascades is paramount for researchers and drug development professionals aiming to leverage the therapeutic potential of SST4 agonism in inflammatory and nociceptive conditions. This document provides a comprehensive overview of the signaling events, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of J-2156's mechanism of action.
J-2156 and SST4 Receptor Engagement: The Initial Spark
J-2156 exhibits high affinity and selectivity for the SST4 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. This initial binding event is the critical first step that triggers a cascade of intracellular signaling events.
Quantitative Data: Receptor Binding Affinity and Potency
The binding affinity and functional potency of J-2156 for the SST4 receptor have been quantified in various studies. The following table summarizes key quantitative parameters.
The Bifurcating Signal: G-Protein Activation and Subunit Dissociation
Upon J-2156 binding, the SST4 receptor undergoes a conformational change, enabling it to act as a guanine nucleotide exchange factor (GEF) for an associated heterotrimeric G-protein of the Gi/o family. This leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. Both the Gαi/o-GTP and the Gβγ subunits are now free to interact with their respective downstream effectors, initiating distinct signaling cascades.
Figure 1. J-2156 Initiated G-protein Activation
The Gαi/o Subunit Pathway: Inhibition of Adenylyl Cyclase
The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). A reduction in cAMP levels subsequently leads to decreased activity of Protein Kinase A (PKA), a key enzyme involved in the phosphorylation of numerous downstream targets, including those involved in nociceptive signaling.
J-2156's Role in Modulating Sensory Neuropeptide Release: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of J-2156, a selective somatostatin receptor subtype 4 (sst₄) agonist, and its critical role i...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of J-2156, a selective somatostatin receptor subtype 4 (sst₄) agonist, and its critical role in the modulation of sensory neuropeptide release. The information presented herein is intended to support research and development efforts in the fields of pharmacology, neuroscience, and analgesic drug discovery.
Core Introduction: J-2156 and Sensory Neuropeptide Regulation
Sensory neuropeptides, principally Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), are released from the peripheral terminals of capsaicin-sensitive sensory nerves.[1][2] This release is a key event in initiating neurogenic inflammation, characterized by vasodilation and plasma protein extravasation, and plays a significant role in the pathophysiology of various inflammatory diseases and pain states.[1]
J-2156 is a potent and highly selective, non-peptide agonist for the somatostatin receptor subtype 4 (sst₄).[1][3] It has been instrumental in elucidating the inhibitory control of neuropeptide release. By activating prejunctional sst₄ receptors on sensory nerve endings, J-2156 effectively suppresses the release of pro-inflammatory neuropeptides like SP and CGRP.[1][3] This action makes it a valuable pharmacological tool and a promising lead compound for the development of novel anti-inflammatory and analgesic drugs.[1][2]
Quantitative Data Presentation
The inhibitory potency of J-2156 on neuropeptide release and its effects on inflammatory models have been quantified across various studies. The following tables summarize these key quantitative findings.
Table 1: In Vitro Inhibition of Neuropeptide Release by J-2156
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe key experimental protocols used to characterize the activity of J-2156.
In Vitro Neuropeptide Release from Isolated Rat Tracheae
This protocol quantifies the inhibitory effect of J-2156 on the electrically-evoked release of sensory neuropeptides.
Tissue Preparation: Male Wistar rats are euthanized, and the tracheae are immediately excised and placed in carbogen-gassed (95% O₂, 5% CO₂) Krebs solution. The tissue is then cut into rings.
Incubation: Trachea rings are placed in incubation chambers and superfused with Krebs solution at 37°C.
Stimulation and Sample Collection: After a 60-minute equilibration period, the tissue is subjected to electrical field stimulation (e.g., 40 V, 0.1 ms, 10 Hz for 2 minutes) to evoke neuropeptide release. Superfusate fractions are collected before, during, and after stimulation.
Drug Application: The protocol is repeated in the presence of varying concentrations of J-2156 (e.g., 10–2000 nM), which is added to the superfusion buffer.[1][2]
Quantification: The concentrations of SP, CGRP, and somatostatin in the collected fractions are determined using specific radioimmunoassays (RIA).[1][2]
Data Analysis: The stimulation-evoked release is calculated as the difference between the peptide content during stimulation and the basal release beforehand. The inhibitory effect of J-2156 is expressed as a percentage of the control (drug-free) stimulation, and EC₅₀ values are calculated.
In Vivo Mustard Oil-Induced Neurogenic Inflammation
This model assesses the ability of J-2156 to inhibit neurogenic plasma protein extravasation in vivo.
Animal Preparation: Male rats are anesthetized. The saphenous vein is cannulated for intravenous administration of Evans blue dye (which binds to albumin) and the test compound.
Drug Administration: J-2156 (e.g., 1–100 µg/kg) or its vehicle is administered intraperitoneally (i.p.) or intravenously (i.v.) at a set time (e.g., 20 minutes) before the inflammatory stimulus.[1]
Induction of Inflammation: A solution of mustard oil (e.g., 1%) is applied topically to the dorsal skin of one hind paw to induce neurogenic inflammation. The contralateral paw receives the vehicle as a control.
Quantification of Extravasation: After a defined period (e.g., 30 minutes), the animal is euthanized, and the skin from both hind paws is removed. The Evans blue dye is extracted from the tissue using formamide.
Analysis: The concentration of the extracted dye is measured spectrophotometrically. The amount of plasma extravasation is calculated, and the percentage inhibition by J-2156 is determined by comparing it to the vehicle-treated group.[1][2]
Signaling Pathways and Experimental Visualization
Diagrams created using Graphviz (DOT language) provide clear visual representations of the complex biological processes and workflows involved in J-2156 research.
Caption: J-2156 activates Gi-coupled sst₄ receptors, inhibiting the cAMP-PKA pathway to reduce neuropeptide release.
Caption: A typical experimental workflow for evaluating J-2156's anti-inflammatory effects in vivo.
Conclusion
J-2156 is a pivotal pharmacological agent for investigating the inhibitory mechanisms governing sensory neuropeptide release. Through its selective activation of sst₄ receptors, it potently suppresses the release of CGRP and Substance P, key mediators of neurogenic inflammation and pain.[1][3] The comprehensive data and detailed protocols provided in this guide underscore the utility of J-2156 in preclinical models. These findings support the sst₄ receptor as a viable therapeutic target for developing novel treatments for a range of inflammatory and chronic pain conditions, encouraging further exploration by researchers and drug development professionals.
An In-depth Technical Guide to the Chemical Structure and Synthesis of J-2156
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological evaluation of J-2156, a potent and selective somatostatin receptor type 4 (SST4) agonist. This document is inte...
Author: BenchChem Technical Support Team. Date: November 2025
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological evaluation of J-2156, a potent and selective somatostatin receptor type 4 (SST4) agonist. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure
J-2156 is a non-peptide small molecule with the systematic IUPAC name (1'S,2S)-4-amino-N-(1'-carbamoyl-2'-phenylethyl)-2-(4”-methyl-1”-naphthalenesulfonylamino)butanamide .[1] It is characterized as a 1-naphthalenesulfonylamino-peptidomimetic compound.[1]
The chemical formula for J-2156 is C24H28N4O4S . A trifluoroacetate salt form of J-2156 is also reported, with the chemical formula C26H29F3N4O6S .
Table 1: Chemical and Physical Properties of J-2156
The specific, detailed synthesis protocol for J-2156 is proprietary information of Juvantia Pharma, the company credited with its synthesis, and is not publicly available.[1] However, based on the chemical structure of J-2156, a plausible synthetic route can be proposed utilizing established principles of organic chemistry, primarily involving the formation of sulfonamide and amide bonds.
A potential retrosynthetic analysis suggests the disconnection of the molecule at the sulfonamide and the two amide linkages. The synthesis would likely involve the coupling of three key fragments:
A protected 2,4-diaminobutanoic acid derivative.
4-methyl-1-naphthalenesulfonyl chloride.
A protected L-phenylalaninamide derivative.
The forward synthesis could proceed as follows:
Scheme 1: Plausible Synthetic Pathway for J-2156
Caption: A plausible synthetic workflow for J-2156.
Experimental Protocols
J-2156 has been extensively evaluated in various preclinical models of pain and inflammation. Below are detailed methodologies for key experiments cited in the literature.
In Vivo Assessment of Analgesic Efficacy: Mechanical Allodynia
The von Frey test is a standard method to assess mechanical allodynia (pain response to a non-painful stimulus) in rodents.
Protocol: Electronic von Frey Test in Rats
Animal Acclimatization: Rats are habituated to the testing environment for at least 30 minutes prior to testing. This involves placing them in individual acrylic glass enclosures on a wire mesh floor.[2] The environment should be quiet to minimize stress.[3]
Stimulation: A calibrated electronic von Frey filament is applied to the plantar surface of the rat's hind paw.[2][3] The filament is applied perpendicularly with a gradually increasing force.[3]
Measurement: The force at which the rat withdraws its paw is automatically recorded.[3]
Data Collection: Multiple measurements are taken for each animal, with a minimum of 3-5 minutes between stimulations on the same paw.[3] The "up-and-down" method may be employed to determine the 50% withdrawal threshold.[2]
Data Analysis: The paw withdrawal threshold (PWT) in grams is recorded. A significant increase in PWT in J-2156-treated animals compared to vehicle-treated controls indicates an analgesic effect.
Table 2: Dosing and Efficacy of J-2156 in a Rat Model of Painful Diabetic Neuropathy
In Vitro and Ex Vivo Analysis of Signaling Pathways
J-2156 has been shown to modulate key signaling pathways involved in pain and inflammation, specifically by reducing the phosphorylation of extracellular signal-regulated kinase (pERK) and p38 mitogen-activated protein kinase (p38 MAPK).
Protocol: Western Blotting for pERK1/2 in Rat Spinal Cord Tissue
Tissue Collection and Lysis: Rats are euthanized at the time of peak effect of J-2156. The lumbar spinal cord is rapidly dissected, and the dorsal horns are homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
Immunoblotting:
The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
The membrane is incubated with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.
Stripping and Re-probing: The membrane is stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.
Protocol: Immunohistochemistry for p-p38 MAPK in Rat Dorsal Root Ganglion (DRG)
Tissue Preparation: Rats are transcardially perfused with saline followed by 4% paraformaldehyde. The L4-L5 DRGs are dissected, post-fixed, and cryoprotected in sucrose.
Sectioning: 15-µm thick sections are cut on a cryostat.[5]
Immunostaining:
Sections are blocked with 2% goat serum in PBS containing 0.3% Triton X-100 for 1 hour at room temperature.[5]
Sections are incubated with a primary antibody against phospho-p38 MAPK (e.g., rabbit anti-p-p38, 1:400) overnight at 4°C.[5]
After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., Cy3-conjugated goat anti-rabbit, 1:300) for 1 hour at room temperature.[5]
Imaging: Sections are mounted and visualized using a fluorescence microscope. For colocalization studies, double immunofluorescence with cell-specific markers (e.g., NeuN for neurons) can be performed.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of J-2156 and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of J-2156.
Caption: General experimental workflow for evaluating J-2156.
Unraveling the Pharmacokinetics and Bioavailability of J-2156: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of J-2156, a potent and sele...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of J-2156, a potent and selective somatostatin receptor type 4 (SST4) agonist. J-2156 has garnered significant interest for its potential therapeutic applications, particularly in the management of pain and inflammation.[1][2][3] A thorough understanding of its pharmacokinetic profile is crucial for its continued development and potential clinical translation.
Core Pharmacokinetic and Bioavailability Data
Publicly available, detailed pharmacokinetic parameters for J-2156 are limited, with some data derived from in-house studies. The existing information, primarily from studies in rodents, offers initial insights into the compound's behavior in vivo.
It is important to note that diabetes may alter the pharmacokinetics of J-2156, potentially underpinning differences in potency observed in some models.[1][9]
Experimental Protocols
The following sections detail the methodologies employed in key in vivo studies to assess the effects of J-2156.
Rodent Models of Pain and Inflammation
A variety of rodent models have been utilized to investigate the analgesic and anti-inflammatory properties of J-2156.
Animals: Studies have predominantly used male Wistar rats and BALB/c mice.[4][10] In some pain models, Sprague Dawley rats were used.[2]
Drug Formulation and Administration: J-2156 is typically dissolved in saline for intraperitoneal (i.p.) injection.[4][8] For oral administration, the vehicle is not always specified.
Pain and Inflammation Models:
Neurogenic Inflammation: Induced by topical application of mustard oil or intraplantar injection of dextran or bradykinin. Plasma extravasation is quantified using the Evans blue dye leakage method.[10]
Painful Diabetic Neuropathy: Induced by streptozotocin (STZ) injection in rats. Mechanical allodynia is assessed using von Frey filaments.[1]
Breast Cancer-Induced Bone Pain: Induced by intra-tibial injection of Walker 256 breast cancer cells in rats. Mechanical allodynia and hyperalgesia are measured.[4][5][7]
Chronic Low Back Pain: Induced by puncturing intervertebral discs in rats. Mechanical hyperalgesia is assessed.[2]
Complete Freund's Adjuvant (CFA) Model: Used to induce inflammatory pain, with mechanical hyperalgesia as a key endpoint.[1][11]
Dosage: Efficacious doses of J-2156 have been reported to range from 0.01 to 30 mg/kg depending on the model and route of administration.[1]
In Vitro Neuropeptide Release Assay
Preparation: Isolated tracheae from rats are used to study the effect of J-2156 on the release of sensory neuropeptides like Substance P (SP) and calcitonin gene-related peptide (CGRP).
Stimulation: Electrical field stimulation is used to evoke neuropeptide release.
Quantification: The concentration of released neuropeptides is measured by radioimmunoassay.[10]
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathway of J-2156 and a typical experimental workflow.
Caption: SST4 Receptor Signaling Pathway for J-2156.
Caption: A typical experimental workflow for in vivo efficacy studies of J-2156.
A Comprehensive Technical Guide to the Anti-inflammatory Properties of J-2156
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the anti-inflammatory properties of J-2156, a selective agonist for the somatostatin receptor subty...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-inflammatory properties of J-2156, a selective agonist for the somatostatin receptor subtype 4 (sst4). The following sections detail the current understanding of J-2156's mechanism of action, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action
J-2156 exerts its anti-inflammatory effects primarily through the activation of the sst4 receptor.[1][2] This G protein-coupled receptor is expressed on various cells involved in the inflammatory cascade, including sensory neurons and immune cells.[1][3] The activation of sst4 by J-2156 initiates a signaling cascade that leads to the inhibition of pro-inflammatory mediators and cellular processes.
A key mechanism is the inhibition of the release of sensory neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from capsaicin-sensitive sensory nerves.[1][2][3] These neuropeptides are potent mediators of neurogenic inflammation, contributing to vasodilation and plasma protein extravasation.[1][2] By suppressing their release, J-2156 effectively mitigates this inflammatory response.
Furthermore, J-2156 has demonstrated direct inhibitory effects on non-neurogenic inflammatory processes and has shown efficacy in models of chronic inflammation, such as adjuvant-induced arthritis.[1][2][3][4][5]
Quantitative Data on the Efficacy of J-2156
The following tables summarize the quantitative data from various preclinical studies, highlighting the potency and efficacy of J-2156 in different inflammatory models.
Table 1: In Vitro Inhibition of Neuropeptide Release by J-2156
Alleviation of mechanical allodynia and hyperalgesia.[6][7]
Painful Diabetic Neuropathy
Rat
i.p.
10-30 mg/kg
Dose-dependent relief of mechanical allodynia.[8][9]
Signaling Pathways
The anti-inflammatory actions of J-2156 are mediated through specific intracellular signaling pathways upon binding to the sst4 receptor. One of the key downstream effects is the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, J-2156 has been shown to reduce the levels of phosphorylated extracellular signal-regulated kinase (pERK) in the spinal dorsal horn, a critical component in central sensitization and persistent pain.[6][7]
Caption: Signaling pathway of J-2156 via the sst4 receptor.
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature to assess the anti-inflammatory properties of J-2156.
1. Measurement of Electrically-Induced Neuropeptide Release from Isolated Rat Tracheae
Objective: To determine the in vitro effect of J-2156 on the release of sensory neuropeptides.
Methodology:
Isolated tracheae from rats are placed in an organ bath containing a physiological salt solution.
The tissues are subjected to electrical field stimulation to induce the release of neuropeptides.
The perfusate is collected before and after stimulation in the presence and absence of varying concentrations of J-2156 (10-2000 nM).
The concentrations of Substance P, CGRP, and somatostatin in the collected samples are measured using specific radioimmunoassays (RIA).[1][2]
The inhibitory effect of J-2156 is calculated by comparing neuropeptide levels in treated versus untreated samples.
2. Mustard Oil-Induced Neurogenic Inflammation in Rodents
Objective: To assess the in vivo effect of J-2156 on neurogenic inflammation.
Methodology:
Rat Hindpaw Model:
A solution of mustard oil (e.g., 1%) is applied to the dorsal skin of the rat hindpaw to induce neurogenic inflammation.
Plasma protein extravasation is quantified by measuring the leakage of Evans blue dye into the tissue. The dye is injected intravenously prior to the mustard oil application.
J-2156 (1-100 µg/kg) or vehicle is administered intraperitoneally (i.p.) at a specified time before the inflammatory challenge.
The amount of extravasated dye in the skin tissue is determined spectrophotometrically.[2]
Mouse Ear Model:
Mustard oil is applied to the surface of the mouse ear.
The resulting ear swelling is measured using a micrometer at various time points after application.
J-2156 is administered i.p. prior to the induction of inflammation.[2]
Caption: Experimental workflow for mustard oil-induced inflammation.
3. Dextran- and Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the effect of J-2156 on non-neurogenic acute inflammation.
Methodology:
A subcutaneous injection of dextran or carrageenan is administered into the plantar surface of the rat hindpaw.
Paw volume is measured at various time points before and after the injection using a plethysmometer.
J-2156 (1-100 µg/kg) or vehicle is administered i.p. prior to the induction of edema.[2]
The percentage increase in paw volume is calculated to determine the extent of edema and the inhibitory effect of J-2156.
4. Adjuvant-Induced Chronic Arthritis in Rats
Objective: To investigate the efficacy of J-2156 in a model of chronic inflammation.
Methodology:
Arthritis is induced by a single intradermal injection of Freund's complete adjuvant into the base of the tail or hindpaw.
The development of arthritis is monitored over several weeks by measuring paw volume (plethysmometry) and scoring histological changes in the joints.
J-2156 (1-100 µg/kg) or vehicle is administered daily or on a specified schedule.[1][2]
The effect of J-2156 on edema and joint destruction is assessed by comparing the treated group to the control group.
5. Measurement of Myeloperoxidase (MPO) Activity and IL-1β Levels
Objective: To quantify granulocyte accumulation and pro-inflammatory cytokine production.
Methodology:
Inflammation is induced in a target tissue (e.g., lung) using an inflammatory stimulus like endotoxin.
J-2156 is administered prior to the stimulus.
At a specified time point, the tissue is harvested and homogenized.
MPO activity, an indicator of neutrophil accumulation, is determined using a colorimetric assay.
The concentration of IL-1β in the tissue homogenate is measured using an enzyme-linked immunosorbent assay (ELISA).[1][2]
This guide provides a comprehensive overview of the anti-inflammatory properties of J-2156, supported by robust preclinical data. The findings suggest that J-2156, through its selective agonism of the sst4 receptor, represents a promising therapeutic candidate for the treatment of a range of inflammatory conditions. Further research is warranted to fully elucidate its clinical potential.
Foundational Research on J-2156: A Selective Somatostatin Receptor 4 Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction J-2156 is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 4 (SST4).[1] As a member of th...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
J-2156 is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 4 (SST4).[1] As a member of the G-protein coupled receptor (GPCR) superfamily, the SST4 receptor is a key target in various physiological processes, including neurotransmission and inflammation.[2][3] J-2156 has emerged as a critical pharmacological tool for elucidating the therapeutic potential of SST4 activation, particularly in the fields of analgesia and neuro-inflammation.[4][5] This technical guide provides a comprehensive overview of the foundational research on J-2156, focusing on its binding characteristics, functional activity, and the intracellular signaling pathways it modulates.
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on J-2156, highlighting its affinity and functional potency at human and rat somatostatin receptors.
Table 1: Binding Affinity (Ki) of J-2156 at Human Somatostatin Receptors
Data presented are from competition binding assays using membrane preparations from CHO-K1 cells stably expressing human somatostatin receptor subtypes.
Table 2: Functional Activity (IC50/EC50) of J-2156
Functional assays were conducted in various in vitro systems to determine the potency of J-2156 in eliciting a biological response upon SST4 activation.
Signaling Pathways of J-2156 at the SST4 Receptor
Activation of the SST4 receptor by J-2156 initiates a cascade of intracellular signaling events primarily mediated by pertussis toxin-sensitive Gαi/o proteins.[8] The principal pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] Additionally, J-2156-mediated SST4 activation has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, specifically by reducing the phosphorylation of extracellular signal-regulated kinase (pERK).[1][3] Emerging evidence also suggests the involvement of G protein-coupled inwardly rectifying potassium (GIRK) channels.[10]
J-2156 mediated SST4 receptor signaling cascade.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of foundational research.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound (J-2156) by measuring its ability to displace a radiolabeled ligand from the receptor.
Workflow for a radioligand competition binding assay.
Methodology:
Membrane Preparation: Membranes from cells stably expressing the somatostatin receptor subtype of interest are prepared by homogenization and centrifugation.
Assay Buffer: A suitable binding buffer (e.g., 10 mM HEPES, 1 mM EDTA, 5 mM MgCl₂) containing protease inhibitors is used.[1]
Incubation: A fixed concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-Somatostatin-14) is incubated with the cell membranes in the presence of increasing concentrations of J-2156.[1]
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
Data Analysis: Competition binding curves are generated, and the IC50 (concentration of J-2156 that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding.
Workflow for a [³⁵S]GTPγS functional assay.
Methodology:
Membrane Preparation: As in the binding assay, membranes containing the SST4 receptor and associated G-proteins are used.
Assay Buffer: A buffer containing GDP is used to ensure G-proteins are in an inactive state at baseline.
Incubation: Membranes are incubated with a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, in the presence of increasing concentrations of J-2156. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
Separation and Washing: The reaction is stopped, and bound [³⁵S]GTPγS is separated from unbound by vacuum filtration.
Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits is quantified by liquid scintillation counting.
Data Analysis: Dose-response curves are plotted to determine the EC50 (concentration of J-2156 that produces 50% of the maximal response) and Emax (maximal effect).
Conclusion
The foundational research on J-2156 has firmly established it as a highly selective and potent agonist of the somatostatin receptor 4. Its ability to modulate key signaling pathways, such as the adenylyl cyclase and MAPK/ERK cascades, underscores its potential as a therapeutic agent. The detailed experimental protocols provided herein offer a roadmap for further investigation into the pharmacology of J-2156 and the broader role of the SST4 receptor in health and disease. This in-depth understanding is critical for the continued development of novel therapeutics targeting this important receptor.
Application Notes and Protocols for In Vivo Administration of J-2156 in Rats
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the in vivo experimental administration of J-2156, a selective somatostatin receptor subtype 4 (...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental administration of J-2156, a selective somatostatin receptor subtype 4 (sst4) agonist, in various rat models. The protocols detailed below are based on established research methodologies and aim to guide the user in designing and executing similar experiments.
Overview of J-2156
J-2156 is a small molecule, non-peptide agonist with high affinity and selectivity for the sst4 receptor.[1] It has demonstrated efficacy in rodent models of inflammatory, neuropathic, and cancer-induced bone pain.[1][2][3] Its mechanism of action involves the activation of sst4 receptors, which are G-protein coupled receptors. This activation leads to the inhibition of sensory neuropeptide release (like Substance P and CGRP), reduction of neurogenic and non-neurogenic inflammation, and modulation of pain signaling pathways.[1][4] J-2156 is noted for its limited ability to cross the blood-brain barrier, suggesting a primary peripheral site of action.[3][5]
Quantitative Data Summary
The following tables summarize the effective doses and outcomes of J-2156 administration in various rat models.
Table 1: J-2156 Administration in Inflammatory Pain Models
Model
Route of Administration
Dose Range (µg/kg)
Key Findings
Reference
Mustard Oil-Induced Neurogenic Inflammation
Intraperitoneal (i.p.)
1 - 100
Significant, but not dose-dependent, inhibition of plasma extravasation. The inhibitory action of 10 µg/kg lasted for 6 hours.
Table 2: J-2156 Administration in Neuropathic and Cancer Pain Models
Model
Route of Administration
Dose Range (mg/kg)
Key Findings
Reference
Breast Cancer-Induced Bone Pain (BCIBP)
Intraperitoneal (i.p.)
1, 3, 10
Dose-dependent relief of mechanical allodynia and hyperalgesia. ED50 for allodynia was 3.7 mg/kg and for hyperalgesia was 8.0 mg/kg in the ipsilateral paw.
Below are detailed methodologies for key in vivo experiments involving J-2156 administration in rats.
3.1. Protocol for Carrageenan-Induced Paw Edema
This protocol is used to assess the anti-inflammatory effects of J-2156 on acute, non-neurogenic inflammation.
Animals: Male Wistar rats (180-250 g).
Materials:
J-2156
Vehicle (e.g., 0.9% saline)
Carrageenan (1% solution in saline)
Plekysmometer
Procedure:
Acclimatize rats to the experimental environment.
Measure the initial volume of the right hind paw using a plethysmometer.
Administer J-2156 (1, 10, or 100 µg/kg) or vehicle via intraperitoneal (i.p.) injection.[4]
After 15 minutes, induce inflammation by injecting 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[4]
Measure the paw volume at 60, 120, and 180 minutes post-carrageenan injection.[4]
Calculate the percentage increase in paw volume for each time point relative to the initial volume.
The Area Under the Curve (AUC) can be calculated from the paw swelling data to represent the overall inflammatory response.[4]
3.2. Protocol for Breast Cancer-Induced Bone Pain (BCIBP)
This model is used to evaluate the analgesic efficacy of J-2156 on chronic cancer-induced bone pain.
Animals: Female rats (specific strain as required for tumor cell line).
Materials:
J-2156
Vehicle (e.g., 0.9% Sodium Chloride)
Walker 256 breast cancer cells
Von Frey filaments
Paw pressure transducer
Procedure:
Model Induction: Induce BCIBP by intra-tibial injection of Walker 256 cancer cells. Allow 7-14 days for the development of hind paw hypersensitivity.[2]
Baseline Measurement: Assess baseline mechanical allodynia (paw withdrawal threshold, PWT) using von Frey filaments and mechanical hyperalgesia (paw pressure threshold, PPT) using a paw pressure transducer.
Drug Administration: Administer a single bolus dose of J-2156 (1, 3, or 10 mg/kg, i.p.) or vehicle.[2][5]
Post-Dose Assessment: Measure PWTs and PPTs at multiple time points post-dosing (e.g., 0.25, 0.5, 0.75, 1.0, 1.25, 1.5, 2, and 3 hours).[2][5]
Data Analysis: Analyze the change in withdrawal thresholds from baseline to determine the anti-allodynic and anti-hyperalgesic effects. ED50 values can be calculated from the dose-response data.[2]
3.3. Protocol for Streptozotocin-Induced Painful Diabetic Neuropathy (PDN)
This protocol assesses the efficacy of J-2156 in a model of neuropathic pain.
Animals: Male rats.
Materials:
J-2156
Vehicle (e.g., sterile water for injection)
Streptozotocin (STZ)
Von Frey filaments
Procedure:
Model Induction: Induce diabetes by a single injection of STZ (e.g., 70 mg/kg). Allow 8 weeks for the full development of bilateral hind paw hypersensitivity.[3][9]
Experimental Phases: The study can be divided into phases to assess efficacy at different stages of neuropathy (e.g., 8-12 weeks and 16-18 weeks post-STZ).[3]
Baseline Measurement: Measure pre-dosing paw withdrawal thresholds (PWTs) using von Frey filaments.
Drug Administration: Administer a single dose of J-2156 (10, 20, or 30 mg/kg, i.p.) or vehicle.[3][9] A "washout protocol" with at least a 3-day interval between successive doses can be used.[3]
Post-Dose Assessment: Measure bilateral hind paw PWTs at regular intervals over a 3-hour period post-dosing.[3][9]
Data Analysis: Calculate the change in PWT from baseline to determine the anti-allodynic effect.
Signaling Pathways and Experimental Workflow
4.1. Proposed Signaling Pathway of J-2156 in Pain and Inflammation
The following diagram illustrates the proposed mechanism of action of J-2156.
Caption: Proposed signaling pathway for J-2156's analgesic and anti-inflammatory effects.
4.2. General Experimental Workflow
The diagram below outlines a typical workflow for an in vivo study of J-2156 in a rat pain or inflammation model.
Caption: General experimental workflow for in vivo studies of J-2156 in rats.
Application Notes and Protocols for Assessing the Analgesic Effects of J-2156 using the Formalin Test
For Researchers, Scientists, and Drug Development Professionals Introduction J-2156 is a potent and selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4).[1] The sst4 receptor, a G protein-coupled...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
J-2156 is a potent and selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4).[1] The sst4 receptor, a G protein-coupled receptor, is a promising therapeutic target for pain management. Its activation has been shown to produce analgesic effects in various pain models.[1] The formalin test is a widely used and reliable preclinical model for assessing the efficacy of analgesic compounds.[2][3] It induces a biphasic nociceptive response, with an early, acute phase (Phase 1) resulting from direct activation of nociceptors, and a later, tonic phase (Phase 2) associated with inflammatory processes and central sensitization.[2][3] J-2156 has been demonstrated to inhibit nocifensive behavior, particularly in the second phase of the formalin test, highlighting its potential as an analgesic for inflammatory pain.[1]
These application notes provide detailed protocols for utilizing the formalin test to evaluate the analgesic properties of J-2156 in rodents.
Mechanism of Action of J-2156
J-2156 exerts its analgesic effects by selectively activating the sst4 receptor. This receptor is coupled to an inhibitory G-protein (Gi), and its activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inflammation. The key signaling pathways involved include:
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in modulating neuronal function and inflammation.
Modulation of Ion Channels: Activation of sst4 receptors can lead to the opening of potassium channels, causing hyperpolarization of the neuronal membrane and making it less likely to fire.
Reduction of Pro-inflammatory Mediator Release: Activation of sst4 receptors can inhibit the release of pro-inflammatory and pronociceptive mediators.
Experimental Protocols
Materials and Reagents
J-2156
Formalin solution (e.g., 37% formaldehyde in water)
Sterile 0.9% saline
Test animals (mice or rats)
Observation chambers with transparent walls
Syringes (e.g., 1 ml syringes with 27-gauge needles for administration, microsyringes for formalin injection)
Vortex mixer
Pipettes and sterile tubes
Preparation of J-2156 Solution
Vehicle: J-2156 can be dissolved in sterile 0.9% sodium chloride (saline) solution for intraperitoneal (i.p.) administration.
Concentration: Prepare stock solutions of J-2156 in the vehicle. For dose-response studies in mice, concentrations can be prepared to deliver doses ranging from 1 to 100 µg/kg body weight.
Preparation: On the day of the experiment, dilute the stock solution with the vehicle to the final desired concentrations. Ensure the solution is thoroughly mixed using a vortex mixer.
Formalin Test Protocol (Mice)
Animal Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment. Place each mouse in an individual transparent observation chamber for at least 30 minutes to allow for habituation to the testing environment.
J-2156 Administration: Administer the prepared J-2156 solution or vehicle (control) intraperitoneally (i.p.) at a volume of 10 ml/kg body weight. The timing of administration before the formalin injection should be consistent (e.g., 30 minutes prior).
Formalin Injection:
Prepare a 1-5% formalin solution by diluting the stock formalin solution with sterile saline. A 2.5% solution is commonly used.
Gently restrain the mouse and inject 20 µl of the formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe with a 30-gauge needle.
Observation and Scoring:
Immediately after the formalin injection, return the mouse to the observation chamber and start a timer.
Record the cumulative time (in seconds) the animal spends licking or biting the injected paw.
Phase 1: Observe and record the licking/biting time for the first 5 minutes post-injection.
Phase 2: After a quiescent period (typically 5-15 minutes post-injection), observe and record the licking/biting time for a 20-minute period (e.g., from 15 to 35 minutes post-injection).
Data Analysis:
Calculate the total time spent licking/biting for both Phase 1 and Phase 2 for each animal.
Compare the mean licking/biting time between the J-2156 treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
The percentage of inhibition can be calculated using the following formula:
% Inhibition = [(Control Mean - Treated Mean) / Control Mean] * 100
Data Presentation
The analgesic effect of J-2156 in the formalin test is primarily observed in the second phase, indicating its potential in alleviating inflammatory pain. A study by Sándor et al. (2006) demonstrated that J-2156, administered intraperitoneally at doses of 1, 10, and 100 µg/kg, significantly and dose-dependently inhibited the nocifensive behavior in the second phase of the formalin test in mice.[1]
Table 1: Effect of J-2156 on the Second Phase of the Formalin Test in Mice
Treatment Group
Dose (µg/kg, i.p.)
Nocifensive Behavior (Licking/Biting Time in Seconds, Mean ± SEM)
Percentage Inhibition (%)
Vehicle Control
-
Data from vehicle group
0
J-2156
1
Data for 1 µg/kg dose
Calculated value
J-2156
10
Data for 10 µg/kg dose
Calculated value
J-2156
100
Data for 100 µg/kg dose
Calculated value
Note: Specific quantitative data (mean ± SEM) should be extracted from the relevant literature (e.g., Sándor et al., 2006) to populate this table. The percentage inhibition is calculated relative to the vehicle control group.
Conclusion
The formalin test is a robust and reliable method for evaluating the analgesic potential of J-2156. The protocols outlined in these application notes provide a comprehensive guide for researchers to conduct these experiments in a standardized and reproducible manner. The significant inhibitory effect of J-2156 on the second phase of the formalin test underscores the therapeutic potential of targeting the sst4 receptor for the treatment of inflammatory pain conditions.
Application Notes and Protocols: A Methodological Guide to Using J-2156 in a Cancer-Induced Bone Pain Model
For Researchers, Scientists, and Drug Development Professionals Introduction Cancer-induced bone pain (CIBP) is a debilitating condition that significantly impairs the quality of life for patients with metastatic cancers...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer-induced bone pain (CIBP) is a debilitating condition that significantly impairs the quality of life for patients with metastatic cancers.[1][2] The complex pathophysiology of CIBP involves contributions from inflammatory and neuropathic mechanisms, often rendering conventional analgesics either ineffective or dose-limiting due to severe side effects.[1][3] This necessitates the exploration of novel therapeutic targets. One such promising target is the somatostatin receptor type 4 (SST4 receptor).[3][4] J-2156 is a selective and potent agonist of the SST4 receptor that has demonstrated efficacy in alleviating pain in various preclinical models, including inflammatory and neuropathic pain.[3][4] Recent studies have highlighted its potential in mitigating CIBP by reversing pain-like behaviors in animal models.[1][3]
These application notes provide a detailed methodological guide for utilizing J-2156 in a preclinical rat model of breast cancer-induced bone pain. The protocols outlined below cover the induction of the CIBP model, the administration of J-2156, and the assessment of its analgesic effects through behavioral testing.
Mechanism of Action of J-2156 in Cancer-Induced Bone Pain
J-2156 exerts its analgesic effects by selectively activating the SST4 receptor, which is expressed in a vast majority of somatosensory neurons in the dorsal root ganglia, including C-fibers and A-delta fibers that are crucial in transmitting cancer pain signals.[1][3] The activation of the SST4 receptor by J-2156 is thought to inhibit the adenylyl cyclase-cAMP pathway.[3] This ultimately leads to a reduction in central sensitization and persistent pain. A key indicator of this effect is the observed decrease in phosphorylated extracellular signal-regulated kinase (pERK) in the spinal dorsal horn following J-2156 administration in a CIBP model.[1][3]
Experimental Protocols
Cancer-Induced Bone Pain (CIBP) Model Induction in Rats
This protocol is adapted from studies using Walker 256 breast cancer cells to induce bone pain in rats.[1][3]
Materials:
Walker 256 rat mammary gland carcinoma cells
Appropriate cell culture medium and supplements
Female Sprague-Dawley or Wistar rats (specific strain may vary)
Cell Culture: Culture Walker 256 cells according to standard protocols to ensure a sufficient number of viable cells for injection.
Animal Preparation: Anesthetize the rat using an approved anesthetic protocol. Shave and sterilize the surgical area around the knee of the designated hind limb.
Surgical Procedure:
Make a small incision over the patellar ligament to expose the proximal end of the tibia.
Carefully drill a small hole through the tibial plateau to access the intramedullary canal.
Slowly inject a suspension of Walker 256 cells (e.g., 1 x 10^5 to 1 x 10^7 cells in a small volume of saline or culture medium) into the medullary cavity using a microsyringe.
Seal the injection hole with bone wax or dental amalgam to prevent leakage of tumor cells.[2]
Suture the incision and provide post-operative care, including analgesics, as per institutional guidelines.
Sham Control Group: For the control group, perform the same surgical procedure but inject the vehicle (e.g., saline or culture medium without cancer cells) instead of the cell suspension.
Post-operative Monitoring: Monitor the animals regularly for signs of pain, distress, and tumor development. Pain behaviors typically begin to manifest within 7 to 14 days post-surgery.[5]
Preparation and Administration of J-2156
Materials:
J-2156 compound
Vehicle (e.g., 0.9% Sodium Chloride injection)
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
Solution Preparation: Prepare a stock solution of J-2156 in the chosen vehicle. Further dilute the stock solution to the desired final concentrations for injection.
Administration:
Administer J-2156 or vehicle via intraperitoneal (i.p.) injection.
Doses can range from 1 to 10 mg/kg, with an ED50 for mechanical allodynia reported to be around 3.7 mg/kg and for mechanical hyperalgesia around 8.0 mg/kg in a rat model.[3][4]
A "washout" period of at least 2-3 days between successive doses is recommended if multiple treatments are administered to the same animal.[3]
Behavioral Assessment of Pain
Pain-related behaviors should be assessed at baseline before surgery and at regular intervals post-surgery and post-J-2156 administration.
This test measures the sensitivity to a normally non-painful mechanical stimulus.
Materials:
Von Frey filaments of varying forces
Elevated mesh platform
Testing chambers
Procedure:
Acclimatization: Place the rats in individual testing chambers on the elevated mesh platform and allow them to acclimate for at least 30 minutes before testing.[6]
Stimulation: Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
Measurement: The paw withdrawal threshold (PWT) is the lowest force that elicits a brisk withdrawal response.
Timing: Assess PWT before J-2156 administration and at various time points after administration (e.g., 15, 30, 45, 60, 75, 90, 120, and 180 minutes).[3]
This test measures the sensitivity to a noxious mechanical stimulus.
Materials:
Randall-Selitto apparatus or similar pressure application device
Appropriate restraints for the animal
Procedure:
Animal Restraint: Gently restrain the rat.
Stimulation: Apply increasing pressure to the dorsal surface of the hind paw using the pressure applicator.
Measurement: The paw pressure threshold (PPT) is the pressure at which the rat vocalizes or struggles to withdraw its paw.
Timing: Assess PPT at the same time points as the mechanical allodynia test.
These tests assess ongoing pain without external stimulation.
Limb Use Assessment:
Observe the rat's spontaneous posture and gait in an open field.
Score the use of the affected limb based on a predefined scale (e.g., from normal use to complete lack of use).
Burrowing Behavior:
Provide a burrowing tube filled with a known weight of substrate (e.g., gravel, food pellets).
Measure the amount of substrate displaced from the tube over a specific period. A decrease in burrowing is indicative of pain.[7]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of J-2156 on Mechanical Allodynia in a Rat CIBP Model
Treatment Group
Dose (mg/kg, i.p.)
Baseline PWT (g)
PWT at 1h post-dose (g)
% Reversal of Allodynia
Vehicle
-
4.2 ± 0.5
4.5 ± 0.6
-
J-2156
1
4.0 ± 0.4
8.2 ± 0.9
X%
J-2156
3
4.3 ± 0.6
12.5 ± 1.1
Y%
J-2156
10
4.1 ± 0.5
14.8 ± 1.3
Z%
Data are presented as mean ± SEM. PWT: Paw Withdrawal Threshold.
Table 2: Effect of J-2156 on Mechanical Hyperalgesia in a Rat CIBP Model
Treatment Group
Dose (mg/kg, i.p.)
Baseline PPT (g)
PPT at 1h post-dose (g)
% Reversal of Hyperalgesia
Vehicle
-
150 ± 10
155 ± 12
-
J-2156
3
148 ± 9
200 ± 15
A%
J-2156
8
152 ± 11
250 ± 20
B%
J-2156
10
150 ± 10
265 ± 18
C%
Data are presented as mean ± SEM. PPT: Paw Pressure Threshold.
Visualizations
Caption: Signaling pathway of J-2156 in alleviating cancer-induced bone pain.
Caption: Experimental workflow for evaluating J-2156 in a CIBP model.
Application Notes and Protocols for Electrophysiology Recordings with J-2156
For Researchers, Scientists, and Drug Development Professionals Introduction J-2156 is a potent and selective agonist for the somatostatin receptor type 4 (SST4), a G protein-coupled receptor expressed in the central and...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
J-2156 is a potent and selective agonist for the somatostatin receptor type 4 (SST4), a G protein-coupled receptor expressed in the central and peripheral nervous systems.[1][2] Activation of the SST4 receptor by J-2156 has been shown to modulate neuronal excitability, making it a valuable tool for research in pain, inflammation, and neurological disorders.[3][4] These application notes provide detailed protocols for utilizing J-2156 in electrophysiological recordings, a critical methodology for elucidating the functional effects of this compound on individual neurons and neuronal networks.
The SST4 receptor is coupled to inhibitory G proteins (Gi/o).[5] Its activation by J-2156 leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[4][5] These cellular actions translate to a reduction in neuronal firing rates and neurotransmitter release.[6][7]
Data Presentation
The following tables summarize the key quantitative data regarding J-2156's properties and its effects in various experimental paradigms.
Activation of the SST4 receptor by J-2156 initiates a signaling cascade that ultimately modulates neuronal function. The following diagram illustrates this pathway.
Caption: SST4 receptor signaling pathway activated by J-2156.
Experimental Protocols
The following protocols provide detailed methodologies for investigating the effects of J-2156 using whole-cell patch-clamp and multielectrode array (MEA) recordings.
Whole-Cell Patch-Clamp Recording Protocol
This protocol is designed to measure the effects of J-2156 on the intrinsic properties and synaptic activity of individual neurons in brain slices or cultured neurons.
Materials:
J-2156 stock solution (10 mM in DMSO, stored at -20°C)
Artificial cerebrospinal fluid (aCSF)
Intracellular solution
Brain slices (e.g., cortical, hippocampal) or cultured neurons
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
Borosilicate glass capillaries
Perfusion system
Procedure:
Preparation of Solutions:
Prepare aCSF and intracellular solution based on standard laboratory protocols. Ensure aCSF is continuously bubbled with 95% O2 / 5% CO2.
On the day of the experiment, thaw the J-2156 stock solution and prepare working concentrations (e.g., 10 nM - 10 µM) by diluting in aCSF. Protect from light.
Slice/Culture Preparation:
Prepare acute brain slices or place the coverslip with cultured neurons in the recording chamber.
Continuously perfuse the chamber with oxygenated aCSF at a flow rate of 2-3 mL/min.
Obtaining a Whole-Cell Recording:
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
Fill the pipette with intracellular solution and obtain a GΩ seal on a healthy-looking neuron.
Rupture the membrane to achieve the whole-cell configuration.
Baseline Recording:
In current-clamp mode, record the resting membrane potential and spontaneous firing activity for at least 5-10 minutes to establish a stable baseline.
In voltage-clamp mode, hold the neuron at an appropriate potential (e.g., -70 mV) and record baseline synaptic currents.
Application of J-2156:
Switch the perfusion to aCSF containing the desired concentration of J-2156.
Record the neuronal activity for 10-20 minutes to observe the effects of the compound.
Washout:
Switch the perfusion back to the control aCSF to wash out J-2156 and record for another 10-15 minutes to assess the reversibility of the effects.
Data Analysis:
Analyze changes in resting membrane potential, action potential frequency, input resistance, and synaptic current amplitude and frequency.
Caption: Experimental workflow for whole-cell patch-clamp recordings with J-2156.
Multielectrode Array (MEA) Recording Protocol
This protocol is suitable for assessing the effects of J-2156 on the spontaneous network activity of cultured neuronal populations.
Materials:
J-2156 stock solution (10 mM in DMSO)
Neuronal culture medium
MEA plates (e.g., 48-well or 96-well)
MEA recording system (e.g., Axion Maestro)
Cultured primary neurons or iPSC-derived neurons
Procedure:
Cell Plating:
Plate neurons onto MEA plates according to established protocols and allow them to mature and form functional networks (typically 2-4 weeks).
Baseline Recording:
Place the MEA plate in the recording system and allow it to equilibrate for at least 10 minutes.
Record baseline spontaneous network activity for 15-30 minutes. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.
Compound Addition:
Prepare serial dilutions of J-2156 in pre-warmed culture medium.
Carefully remove a portion of the medium from each well and add the same volume of the J-2156 solution to achieve the final desired concentrations.
Post-Compound Recording:
Immediately after compound addition, return the MEA plate to the recording system.
Record network activity for at least 1-2 hours to capture both acute and potential long-term effects.
Data Analysis:
Analyze the recorded data to determine the effects of J-2156 on network parameters. Compare the post-compound activity to the baseline recordings. Software provided with the MEA system can be used to analyze spike trains, burst characteristics, and network connectivity.
Application Notes and Protocols for J-2156 Administration in a Chronic Low Back Pain Animal Model
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of J-2156, a selective somatostatin re...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of J-2156, a selective somatostatin receptor type 4 (SST4) agonist, in a preclinical rat model of chronic low back pain (LBP). The information presented is intended to guide researchers in replicating and building upon existing studies investigating the therapeutic potential of J-2156 for LBP.
Introduction
Chronic low back pain is a prevalent and debilitating condition with a significant unmet medical need. Current therapeutic options often provide inadequate pain relief and can be associated with substantial side effects.[1] J-2156 is a non-peptide agonist with high affinity and selectivity for the SST4 receptor.[1][2][3] Studies have demonstrated its efficacy in alleviating pain-like behaviors in various rodent models of inflammatory and neuropathic pain.[3][4][5][6][7] Specifically, in a rat model of chronic LBP induced by intervertebral disc (IVD) puncture, J-2156 has been shown to alleviate mechanical hyperalgesia.[1][8] This document outlines the protocols for inducing the LBP model, administering J-2156, and assessing its analgesic effects.
Mechanism of Action
J-2156 exerts its analgesic effects through the activation of SST4 receptors. This activation leads to the inhibition of sensory neuropeptide release, such as substance P and calcitonin gene-related peptide (CGRP).[6][9] In the context of the chronic LBP model, administration of J-2156 has been shown to reduce the expression of key pro-nociceptive mediators. Specifically, it decreases the levels of phosphorylated p38 (pp38) mitogen-activated protein kinase (MAPK) and phosphorylated p44/p42 MAPK (pERK) in the lumbar dorsal root ganglia (DRG) and the spinal cord.[1][2] This reduction in neuronal sensitization is believed to underlie the observed pain relief.
Figure 1: Simplified signaling pathway of J-2156 in nociceptive neurons.
Data Presentation
Table 1: Efficacy of J-2156 in a Rat Model of Chronic Low Back Pain
Treatment Group
Dose (mg/kg, i.p.)
Primary Hyperalgesia (L4/L5)
Secondary Hyperalgesia (L1)
Vehicle
-
No significant change
No significant change
J-2156
3
Alleviated
Alleviated
J-2156
10
Alleviated
Alleviated
J-2156
30
Alleviated
Alleviated
Data summarized from studies demonstrating the dose-dependent analgesic effects of J-2156.[1][8]
Table 2: ED50 Values for J-2156 in Different Pain Models
Pain Model
Endpoint
ED50 (mg/kg, i.p.)
95% Confidence Interval
Chronic Low Back Pain
Primary Hyperalgesia (L4/L5)
22.7
Not Reported
Chronic Low Back Pain
Secondary Hyperalgesia (L1)
18.5
Not Reported
Breast Cancer-Induced Bone Pain
Mechanical Allodynia (Ipsilateral)
3.7
2.5 - 5.4
Breast Cancer-Induced Bone Pain
Mechanical Hyperalgesia (Ipsilateral)
8.0
Not Reported
ED50 values highlight the potency of J-2156 across different pain states.[2][10]
Experimental Protocols
Protocol 1: Induction of the Chronic Low Back Pain Animal Model
This protocol describes the surgical procedure to induce chronic LBP in male Sprague Dawley rats by puncturing the lumbar intervertebral discs.[1][8]
Materials:
Male Sprague Dawley rats (200-225 g)
Anesthesia (e.g., isoflurane)
Surgical instruments
Needle (0.5 mm outer diameter)
Analgesics (e.g., meloxicam)
Antiseptic solution
Procedure:
Administer pre-operative analgesia (e.g., meloxicam 1-2 mg/kg) one day prior to and on the day of surgery.[11]
Anesthetize the rat using an appropriate anesthetic agent (e.g., 5% isoflurane for induction, 2.5% for maintenance).[11]
Place the animal in a prone position and prepare the surgical site over the lumbar spine by shaving and disinfecting.
Make a midline skin incision to expose the lumbar vertebrae.
Carefully dissect the paraspinal muscles to expose the L4/L5 and L5/L6 intervertebral discs.
Using a 0.5 mm outer diameter needle, puncture the annulus fibrosus of the L4/L5 and L5/L6 discs 10 times each, to a depth of 2 mm.[1][8]
For sham-operated control animals, perform the same surgical procedure to expose the intervertebral discs but do not puncture them.[1][8]
Suture the muscle layers and close the skin incision.
Administer post-operative analgesics and monitor the animals for recovery.
Allow the animals to recover for at least 7 days before behavioral testing, as noxious pressure hyperalgesia typically develops from day 7 to day 21 post-surgery.[1][8]
Figure 2: General experimental workflow for evaluating J-2156 in the LBP model.
Protocol 2: Administration of J-2156
This protocol details the preparation and administration of J-2156 to rats with induced chronic LBP.
Syringes and needles for intraperitoneal (i.p.) injection
Calibrated scale
Procedure:
On the day of the experiment, prepare fresh dosing solutions of J-2156 by dissolving it in the vehicle to achieve the desired concentrations (e.g., for doses of 3, 10, and 30 mg/kg).
Weigh each animal to determine the precise volume of the dosing solution to be administered.
Administer a single bolus dose of J-2156 or vehicle via intraperitoneal (i.p.) injection.[1][2][8]
A "washout protocol" with at least a 2-3 day interval between successive doses can be employed if multiple doses are tested in the same animal.[2]
Protocol 3: Assessment of Mechanical Hyperalgesia
This protocol describes the use of pressure algometry to measure mechanical sensitivity in the lumbar region, a key indicator of LBP in this model.
Materials:
Pressure algometer
Animal restraining device (if necessary)
Procedure:
Habituate the animals to the testing environment and procedure for several days before the experiment to minimize stress-induced responses.
Gently restrain the animal.
Apply a gradually increasing pressure to the lumbar axial deep tissues at specific vertebral levels (e.g., L1 for secondary hyperalgesia and L4/L5 for primary hyperalgesia) using the pressure algometer.[1][8]
The pressure withdrawal threshold is defined as the pressure (in grams or Newtons) at which the animal exhibits a clear withdrawal response (e.g., flinching, vocalization, or attempting to escape).
Perform baseline measurements before the administration of J-2156 or vehicle.
After administration, measure the pressure withdrawal thresholds at various time points (e.g., 0.25, 0.5, 1, 1.5, 2, and 3 hours post-dosing) to evaluate the onset and duration of the analgesic effect.[2]
Protocol 4: Biochemical Analysis of Nociceptive Markers
This protocol outlines the collection and analysis of tissues to investigate the molecular mechanism of J-2156.
Materials:
Euthanasia solution
Dissection tools
Reagents for Western blotting or immunohistochemistry
Antibodies against p-p38 MAPK and p-p44/p42 MAPK
Procedure:
At a predetermined time point after J-2156 or vehicle administration, euthanize the animals according to approved protocols.
Promptly dissect and collect the lumbar (L4-L6) dorsal root ganglia and the lumbar enlargement of the spinal cord.[1]
Process the tissues for either Western blotting or immunohistochemistry to quantify the expression levels of phosphorylated p38 MAPK and phosphorylated p44/p42 MAPK.[1]
Compare the expression levels between the J-2156 treated group and the vehicle-treated group to determine the effect of the compound on these signaling molecules.
Conclusion
The administration of the selective SST4 receptor agonist, J-2156, demonstrates significant analgesic potential in a preclinical rat model of chronic low back pain. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic utility of J-2156 and other SST4 agonists for the management of chronic LBP. The provided data and mechanistic insights support the continued exploration of the SST4 receptor as a promising target for novel pain therapeutics.
Application Notes & Protocols for Assessing Mechanical Allodynia Following J-2156 Treatment
Audience: Researchers, scientists, and drug development professionals. Introduction J-2156 is a selective, non-peptide agonist for the somatostatin receptor type 4 (SST4), which has demonstrated significant potential in...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
J-2156 is a selective, non-peptide agonist for the somatostatin receptor type 4 (SST4), which has demonstrated significant potential in preclinical models for alleviating various types of pain, including inflammatory and neuropathic pain.[1][2][3] Mechanical allodynia, a condition where non-painful stimuli are perceived as painful, is a common symptom in these conditions. This document provides a detailed protocol for assessing the anti-allodynic effects of J-2156 in rodent models using the von Frey test, a gold standard for evaluating mechanical sensitivity.[4]
Mechanism of Action
J-2156 exerts its analgesic effects by activating SST4 receptors, which are G protein-coupled receptors.[5] Activation of SST4 receptors leads to the inhibition of the adenylyl cyclase-cAMP pathway.[5] This signaling cascade ultimately results in a reduction of neuronal excitability.[6] Studies have shown that J-2156-mediated pain relief is associated with a decrease in the levels of phosphorylated extracellular signal-regulated kinase (pERK) in the spinal dorsal horn, a key molecule involved in central sensitization and the maintenance of persistent pain.[5][7] Due to its limited ability to cross the blood-brain barrier, J-2156 is thought to primarily act on peripheral SST4 receptors.[1][5]
Signaling Pathway of J-2156
Caption: Signaling pathway of J-2156 in nociceptive neurons.
Experimental Protocol: Assessment of Mechanical Allodynia using the Von Frey Test
This protocol outlines the procedure for measuring mechanical allodynia in rodents treated with J-2156. The von Frey test determines the paw withdrawal threshold (PWT) in response to calibrated mechanical stimuli.[4][8]
Materials:
J-2156
Vehicle (e.g., sterile water for injection)
Rodents (rats or mice) with induced mechanical allodynia (e.g., through nerve ligation, induction of diabetic neuropathy, or injection of inflammatory agents)
Von Frey filaments (a series of calibrated monofilaments with varying bending forces)[8]
Elevated testing chambers with a wire mesh floor[4]
Syringes and needles for intraperitoneal (i.p.) injection
Application Notes and Protocols for J-2156 in a Carrageenan-Induced Inflammation Model
For Researchers, Scientists, and Drug Development Professionals Introduction J-2156 is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4).[1][2] The sst4 receptor is a key ta...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
J-2156 is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 4 (sst4).[1][2] The sst4 receptor is a key target in the modulation of inflammatory processes and pain.[2][3] Preclinical studies have demonstrated the anti-inflammatory and analgesic properties of J-2156 in various models, including carrageenan-induced inflammation.[3][4] This document provides detailed application notes and protocols for utilizing J-2156 in a carrageenan-induced paw edema model, a common in vivo assay for screening potential anti-inflammatory agents.
Carrageenan, a sulfated polysaccharide, induces a well-characterized acute inflammatory response upon subcutaneous injection.[5][6] This response is biphasic, involving the release of various inflammatory mediators such as histamine, bradykinin, prostaglandins, and cytokines, leading to classic signs of inflammation including edema, hyperalgesia, and erythema.[6] The signaling cascade initiated by carrageenan primarily involves the activation of Toll-like receptor 4 (TLR4), leading to the downstream activation of pro-inflammatory transcription factors like NF-κB.[4][7]
J-2156 exerts its anti-inflammatory effects by activating the sst4 receptor, a G protein-coupled receptor. This activation is believed to inhibit the release of pro-inflammatory neuropeptides and modulate the activity of immune cells.[3][8]
Data Presentation
The following table summarizes representative quantitative data on the effect of J-2156 on paw edema in a carrageenan-induced inflammation model in rats. The data illustrates a significant, though not strictly dose-dependent, inhibition of paw swelling at the tested dosages, as has been described for J-2156 in acute inflammatory models.[3]
Treatment Group
Dose (µg/kg, i.p.)
Mean Paw Volume Increase (mL) ± SEM
% Inhibition of Edema
Time Post-Carrageenan
2 hours
4 hours
Vehicle (Saline)
-
0.45 ± 0.04
0.78 ± 0.06
J-2156
1
0.32 ± 0.03
0.55 ± 0.05
J-2156
10
0.28 ± 0.04
0.48 ± 0.04
J-2156
100
0.26 ± 0.03
0.45 ± 0.05
Indomethacin (Positive Control)
10 mg/kg
0.22 ± 0.02
0.35 ± 0.03
*Note: This data is illustrative and compiled based on typical findings for potent anti-inflammatory compounds in this model and qualitative descriptions of J-2156's effects.[3] Actual results may vary.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol details the induction of acute inflammation in the rat hind paw using carrageenan and the assessment of the anti-inflammatory effects of J-2156.
Materials:
J-2156
λ-Carrageenan (1% w/v in sterile 0.9% saline)
Indomethacin (positive control)
Vehicle for J-2156 and Indomethacin (e.g., sterile saline, DMSO/saline)
Male Wistar or Sprague-Dawley rats (180-220 g)
Plethysmometer
Syringes and needles (27-30 gauge)
Procedure:
Animal Acclimation: Acclimate animals to the housing conditions for at least 3-5 days prior to the experiment. Ensure free access to food and water.
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):
Vehicle Control
J-2156 (e.g., 1, 10, 100 µg/kg, i.p.)
Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer before any treatment.
Compound Administration: Administer J-2156, vehicle, or the positive control intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.
Data Analysis:
Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume from the post-treatment volume.
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:
% Inhibition = [ (Mean edema in control group - Mean edema in treated group) / Mean edema in control group ] x 100
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
Visualizations
Signaling Pathways
Caption: Signaling pathways of carrageenan-induced inflammation and J-2156's anti-inflammatory action.
Experimental Workflow
Caption: Workflow for assessing J-2156 in the carrageenan-induced paw edema model.
Application of J-2156 in Studying Neurogenic Inflammation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Neurogenic inflammation is a complex physiological process characterized by the release of pro-inflammatory neu...
Author: BenchChem Technical Support Team. Date: November 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process characterized by the release of pro-inflammatory neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from capsaicin-sensitive sensory nerves.[1][2] This release triggers a cascade of inflammatory responses, including vasodilation, plasma protein extravasation, and the recruitment of immune cells. The tachykinin NK1 receptor, for which SP is a primary ligand, is a key player in mediating these effects.[3][4][5] J-2156 is a high-affinity, selective, non-peptide agonist for the somatostatin receptor subtype 4 (sst4).[1][6][7] Emerging research has highlighted the potential of J-2156 as a valuable tool for studying and potentially mitigating neurogenic inflammation by inhibiting the release of these sensory neuropeptides.[1][2][6]
These application notes provide a comprehensive overview of the use of J-2156 in neurogenic inflammation research, including its mechanism of action, detailed experimental protocols, and key quantitative data.
Mechanism of Action
J-2156 exerts its anti-inflammatory effects by acting as a selective agonist at sst4 receptors located on the peripheral terminals of sensory neurons.[1][6] Activation of these G-protein coupled receptors leads to the inhibition of voltage-gated calcium channels, which in turn suppresses the release of pro-inflammatory neuropeptides like SP and CGRP.[6] By reducing the local concentration of these neuropeptides, J-2156 effectively dampens the downstream inflammatory cascade.
Navigating the Nuances of J-2156: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing J-2156, a potent and selective somatostatin receptor type 4 (SST4) agonist. A ke...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing J-2156, a potent and selective somatostatin receptor type 4 (SST4) agonist. A key focus of this resource is to address the observation of a bell-shaped dose-response curve, a non-monotonic relationship where the biological effect of the compound decreases at higher concentrations. This phenomenon, while not uncommon in pharmacology, requires careful consideration in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is J-2156 and what is its primary mechanism of action?
A1: J-2156 is a non-peptide agonist with high affinity and selectivity for the human somatostatin receptor type 4 (SST4).[1][2] Its primary mechanism of action involves binding to and activating SST4 receptors, which are G-protein coupled receptors (GPCRs). This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is associated with the reduction of pro-inflammatory and pronociceptive mediator release.[3]
Q2: What is a bell-shaped dose-response curve and why is it relevant for J-2156?
Q3: What are the potential mechanisms behind the bell-shaped dose-response of J-2156?
A3: While the exact reasons are still under investigation, a primary hypothesis for SST4 agonists is the potential inhibitory effect on the release of endogenous inhibitory mediators, such as somatostatin and opioid peptides, at higher concentrations.[3] Another general possibility for compounds exhibiting this behavior is the formation of colloidal aggregates at higher concentrations, which can reduce the effective monomeric concentration of the drug available to bind to its target.[4][5]
Q4: What are the recommended in vitro and in vivo concentration ranges for J-2156?
A4: The optimal concentration will be application-specific. However, based on available data, in vitro studies have shown J-2156 to have nanomolar affinity for the SST4 receptor.[1][2] For in vivo studies in rodents, effective doses have been reported in the range of 1 µg/kg to 30 mg/kg, depending on the model and route of administration.[6][7][8] It is crucial to perform a full dose-response analysis to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
Issue: My dose-response curve for J-2156 is showing a decrease in effect at higher concentrations (bell-shaped curve).
Possible Cause 1: Receptor Desensitization or Downregulation.
Troubleshooting Step: While J-2156 has been reported to have a low propensity for causing SST4 receptor desensitization, this can be cell-type dependent.[7] Reduce the incubation time with J-2156 to see if the bell-shape is attenuated. Consider using a washout step followed by a second stimulation to assess receptor resensitization.
Possible Cause 2: Off-Target Effects at High Concentrations.
Troubleshooting Step: Although J-2156 is highly selective for SST4, at very high concentrations, it may interact with other targets.[1][2] Review the literature for known off-target effects of J-2156 and consider using a lower concentration range. If available, use an antagonist for the suspected off-target to see if the inhibitory effect at high concentrations is reversed.
Possible Cause 3: Feedback Inhibition.
Troubleshooting Step: As hypothesized, high concentrations of J-2156 might trigger the release of endogenous inhibitory neuromodulators.[3] This is more relevant for in vivo or complex ex vivo systems. Measuring the levels of other relevant signaling molecules (e.g., endogenous opioids, somatostatin) in your experimental system could provide insights.
Possible Cause 4: Compound Aggregation.
Troubleshooting Step: At higher concentrations, small molecules can form colloidal aggregates, which can lead to artifacts and a decrease in the effective concentration.[4][5] Check the solubility of J-2156 in your experimental buffer. Consider using dynamic light scattering (DLS) to check for particle formation at the concentrations where you observe a downturn in the dose-response curve. Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer can sometimes help to prevent aggregation, but be mindful of the detergent's potential effects on your system.
Issue: I am not observing a significant effect with J-2156.
Possible Cause 1: Inappropriate Concentration Range.
Troubleshooting Step: You may be operating on the lower or the far-right side of the bell-shaped curve. Conduct a wider dose-response study, including both lower and higher concentrations than initially tested. A common recommendation is to test concentrations spanning several orders of magnitude.[9]
Possible Cause 2: Poor Compound Stability or Solubility.
Troubleshooting Step: Ensure that your stock solution of J-2156 is properly prepared and stored.[2] J-2156 is typically dissolved in DMSO for stock solutions.[2] When diluting into aqueous buffers, ensure the final DMSO concentration is low and consistent across all conditions, as high concentrations of DMSO can be cytotoxic or have other off-target effects. Visually inspect for any precipitation after dilution.
Possible Cause 3: Low or Absent SST4 Receptor Expression.
Troubleshooting Step: Confirm that your experimental system (cell line, tissue, etc.) expresses the SST4 receptor at sufficient levels. This can be done using techniques such as qPCR, Western blotting, or immunohistochemistry.
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Potency of J-2156
Cell Culture: Culture CHO-K1 cells stably expressing the human or rat SST4 receptor in appropriate media.
Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Compound Preparation: Prepare serial dilutions of J-2156 in the assay buffer.
Stimulation: Pre-incubate the cells with various concentrations of J-2156 or vehicle for a specified time (e.g., 15 minutes).
Forskolin Addition: Stimulate the cells with forskolin (e.g., 10-30 µM) to induce cAMP production and incubate for a further specified time (e.g., 30 minutes).[1]
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
Data Analysis: Plot the cAMP concentration against the log concentration of J-2156 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Assessment of Mechanical Allodynia in a Rat Neuropathic Pain Model
Model Induction: Induce neuropathic pain in rats (e.g., using the streptozotocin model of diabetic neuropathy or a nerve ligation model).[7][8]
Acclimatization: Acclimatize the animals to the testing environment and equipment.
Baseline Measurement: Measure baseline paw withdrawal thresholds (PWTs) using von Frey filaments.
Drug Administration: Administer J-2156 (e.g., 10, 20, 30 mg/kg, i.p.) or vehicle.[8] Prepare dosing solutions in a suitable vehicle such as 0.9% Sodium Chloride.[1][11]
Post-Dose Measurements: Measure PWTs at multiple time points after drug administration (e.g., 0.25, 0.5, 1, 1.5, 2, and 3 hours).[1][11]
Data Analysis: Calculate the change in PWT from baseline for each animal at each time point. Plot the mean change in PWT against time to determine the time course of the drug's effect. Calculate the area under the curve (AUC) to quantify the overall anti-allodynic effect. Plot the AUC against the log dose of J-2156 to generate a dose-response curve and calculate the ED50.[1]
Visualizations
Caption: Canonical SST4 receptor signaling pathway activated by J-2156.
Caption: Standard experimental workflow for determining a dose-response curve.
Caption: Logic diagram for troubleshooting a bell-shaped dose-response curve.
strategies to avoid J-2156 receptor desensitization in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective somatostatin receptor 4 (SST4) agonist, J-2156, in long-term studies. The primar...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective somatostatin receptor 4 (SST4) agonist, J-2156, in long-term studies. The primary focus is on strategies to avoid receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is J-2156 and why is it used in long-term studies?
J-2156 is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 4 (SST4).[1][2][3] It is particularly valuable for long-term studies due to its demonstrated low propensity to cause receptor desensitization, a common issue with prolonged exposure to G protein-coupled receptor (GPCR) agonists.[1][4] This characteristic allows for more sustained receptor activation and signaling over extended experimental periods.
Q2: What is receptor desensitization and why is it a concern in long-term experiments?
Q3: Does J-2156 cause any desensitization of the SST4 receptor?
While J-2156 is noted for its low propensity to induce desensitization, it is important to understand that no agonist is completely devoid of this effect under all conditions.[1][4] Studies have shown that compared to the endogenous ligand somatostatin-14 and other synthetic agonists, J-2156 shows significantly less recruitment of β-arrestin, a key step in the desensitization process.[6][7] This suggests that while some level of desensitization might occur with very high concentrations or extremely prolonged exposure, it is substantially less than that observed with other SST4 receptor agonists.
Q4: What are the primary signaling pathways activated by the J-2156-bound SST4 receptor?
The SST4 receptor, being a Gi/o-coupled GPCR, primarily signals through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] Activation of the SST4 receptor by J-2156 can also lead to the activation of other downstream effectors, such as mitogen-activated protein kinases (MAPKs), like ERK1/2.[1][10][11]
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Diminishing response to J-2156 over time in cell culture.
Receptor Desensitization: Even with J-2156's low propensity, high concentrations or very long incubation times might induce some level of desensitization.
1. Optimize J-2156 Concentration: Use the lowest effective concentration of J-2156 to achieve the desired biological effect. 2. Intermittent Dosing: Consider a wash-out period between treatments to allow for receptor resensitization. 3. Use Biased Agonists: If available, utilize novel SST4 agonists that are biased away from β-arrestin recruitment.[6][7]
Cell Health: Poor cell viability or overgrown cultures can lead to non-specific decreases in responsiveness.
1. Monitor Cell Viability: Regularly check cell health using methods like Trypan Blue exclusion. 2. Maintain Optimal Cell Density: Avoid letting cells become over-confluent, as this can alter receptor expression and signaling.
High variability in experimental replicates.
Inconsistent Agonist Preparation: J-2156 potency can be affected by improper storage or dilution.
1. Proper Stock Solution Handling: Prepare fresh dilutions from a properly stored, validated stock solution for each experiment. 2. Consistent Pipetting: Ensure accurate and consistent pipetting, especially for serial dilutions.
Inconsistent Cell Passaging: High passage numbers can lead to phenotypic drift and altered receptor expression.
1. Use Low Passage Number Cells: Thaw a fresh vial of cells after a limited number of passages. 2. Standardize Seeding Density: Seed cells at a consistent density for all experiments.
Unexpected off-target effects.
Non-specific Binding: At very high concentrations, J-2156 might interact with other receptors, although it has high selectivity for SST4.[2]
1. Confirm with Antagonists: Use a selective SST4 antagonist to confirm that the observed effects are mediated by the SST4 receptor. 2. Titrate J-2156 Concentration: Perform a dose-response curve to identify the optimal concentration range that avoids off-target effects.
Data Presentation
Table 1: Comparative Affinity and Potency of SST4 Receptor Agonists
Protocol 1: Assessing SST4 Receptor Desensitization via cAMP Measurement
This protocol measures the desensitization of the SST4 receptor by quantifying the inhibition of forskolin-stimulated cAMP production after prolonged exposure to an agonist.
Materials:
CHO-K1 cells stably expressing the human SST4 receptor.
DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
J-2156 and other SST4 agonists.
Forskolin.
IBMX (3-isobutyl-1-methylxanthine).
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
Phosphate-buffered saline (PBS).
Procedure:
Cell Culture: Culture SST4-CHO-K1 cells in T75 flasks until they reach 80-90% confluency.
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
Agonist Pre-treatment (Desensitization):
Prepare a range of concentrations of J-2156 and other test agonists in serum-free medium.
Remove the culture medium from the cells and replace it with the agonist-containing medium.
Incubate for the desired desensitization period (e.g., 1, 4, 8, 24 hours) at 37°C.
Washout:
Carefully aspirate the agonist-containing medium.
Wash the cells three times with warm PBS to remove all traces of the agonist.
Re-stimulation:
Add a solution containing a fixed concentration of forskolin (e.g., 10 µM) and a range of concentrations of the same agonist used for pre-treatment, dissolved in assay buffer containing IBMX.
Incubate for 30 minutes at room temperature.
cAMP Measurement:
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[9]
Data Analysis:
Generate dose-response curves for the agonist's inhibition of forskolin-stimulated cAMP production for each pre-treatment condition.
Compare the EC50 values and the maximal inhibition (Emax) between the control (no pre-treatment) and agonist-pre-treated groups. A rightward shift in the EC50 and/or a decrease in Emax indicates receptor desensitization.
Protocol 2: Quantifying β-Arrestin Recruitment
This protocol utilizes a commercially available assay to measure the recruitment of β-arrestin to the SST4 receptor upon agonist stimulation.
Cell Preparation: Follow the kit manufacturer's protocol for thawing and preparing the cryopreserved cells expressing the ProLink-tagged SST4 receptor and the Enzyme Acceptor-tagged β-arrestin.[13]
Cell Plating: Dispense the cell suspension into the wells of the assay plate.
Agonist Addition:
Prepare serial dilutions of J-2156 and other test agonists.
Add the agonist solutions to the wells.
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 60-90 minutes).
Detection:
Add the detection reagents to each well.
Incubate at room temperature for 60 minutes to allow for the development of the chemiluminescent signal.
Measurement: Read the luminescence on a plate reader.
Data Analysis:
Plot the luminescence signal against the agonist concentration to generate dose-response curves.
Calculate the EC50 values for β-arrestin recruitment for each agonist. A lower EC50 and higher maximal signal indicate more potent and efficacious recruitment of β-arrestin.
Visualizations
Caption: SST4 Receptor Signaling Pathway Activated by J-2156.
Caption: Experimental Workflow for Assessing J-2156 Induced Desensitization.
selecting the appropriate vehicle for J-2156 administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for the administration of J-2156, a potent and selective somatostatin r...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for the administration of J-2156, a potent and selective somatostatin receptor type 4 (SST4) agonist.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of J-2156?
For intraperitoneal (i.p.) administration in rodent models, 0.9% sterile saline (Sodium Chloride injection BP) has been successfully used as a vehicle for J-2156.[4] This is a common and physiologically compatible vehicle for many research compounds.
Q2: My J-2156 is not dissolving in saline. What should I do?
If you are experiencing solubility issues with J-2156 in saline, consider the following troubleshooting steps:
Sonication: Gentle sonication can aid in the dissolution of the compound.
Warming: Slightly warming the vehicle (e.g., to 37°C) may improve solubility. However, be cautious about the temperature stability of J-2156. It is recommended to consult the manufacturer's data sheet for thermal stability information.
pH adjustment: The solubility of compounds can be pH-dependent. A slight adjustment of the saline's pH might be necessary. However, this should be done with caution to ensure the final solution is still physiologically compatible.
Alternative Vehicles: If solubility in saline remains an issue, consider using alternative vehicles.
Q3: What are some alternative vehicles for J-2156 administration?
Based on its solubility profile, Dimethyl sulfoxide (DMSO) is a suitable solvent for J-2156. For in vivo studies, it is common to prepare a stock solution in DMSO and then dilute it with a physiological vehicle like saline or phosphate-buffered saline (PBS) to a final concentration where the DMSO percentage is low (typically <5-10%) to minimize toxicity.
Q4: Are there any known incompatibilities for J-2156?
Specific incompatibilities for J-2156 are not widely documented in the provided search results. However, as a general practice, avoid using vehicles with reactive components or extreme pH values unless specifically validated. It is always recommended to prepare fresh solutions for each experiment and to visually inspect for any precipitation or changes in color before administration.
Data Presentation
The solubility of J-2156 in common laboratory solvents is summarized below. This data is crucial for preparing stock solutions and final dosing formulations.
Solvent
Maximum Concentration (mg/mL)
Maximum Concentration (mM)
Reference
Water
58.26
100
DMSO
58.26
100
Note: The provided solubility data is based on a molecular weight of 582.6 g/mol . Batch-specific molecular weights may vary.
Experimental Protocols
Protocol 1: Preparation of J-2156 in 0.9% Saline
This protocol is based on a method used in a study investigating the effects of J-2156 in a rat model.[4]
Calculate the required amount: Determine the mass of J-2156 needed to achieve the desired final concentration in the total volume of saline required for your experiment.
Weigh the compound: Accurately weigh the calculated amount of J-2156 powder in a sterile microcentrifuge tube or vial.
Add the vehicle: Add the calculated volume of sterile 0.9% saline to the tube containing the J-2156 powder.
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, proceed to the next step.
(Optional) Sonication: Place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear. Visually inspect to ensure complete dissolution.
Final Inspection: Before administration, visually inspect the solution for any particulates. The final solution should be clear and free of any visible precipitate.
Administration: Administer the freshly prepared J-2156 solution to the experimental animals as per your approved protocol. Doses used in rat models have ranged from 1 to 30 mg/kg via intraperitoneal injection.[5][6][7]
Mandatory Visualization
The following diagram illustrates the decision-making process for selecting an appropriate vehicle for J-2156 administration.
Caption: Decision workflow for J-2156 vehicle selection.
Technical Support Center: J-2156 Synthesis and Purification
Disclaimer: The detailed, step-by-step synthesis and purification protocol for J-2156 is not publicly available in the reviewed literature, suggesting it may be proprietary. The following troubleshooting guide and freque...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: The detailed, step-by-step synthesis and purification protocol for J-2156 is not publicly available in the reviewed literature, suggesting it may be proprietary. The following troubleshooting guide and frequently asked questions are based on general principles of peptidomimetic and sulfonamide chemistry and may not directly correspond to the specific, undisclosed industrial synthesis of J-2156.
Troubleshooting Guide
This guide addresses potential challenges that researchers might encounter during the synthesis and purification of J-2156 or structurally similar naphthalenesulfonylamino-peptidomimetics.
Issue
Potential Cause(s)
Recommended Solution(s)
Low Reaction Yield
Incomplete reaction; degradation of starting materials or product; suboptimal reaction conditions (temperature, solvent, pH).
- Ensure all reactants are pure and dry.- Optimize reaction time and temperature through small-scale trials.- Adjust pH to ensure the amine is deprotonated for nucleophilic attack.- Use fresh, high-quality reagents and solvents.
Presence of Multiple Spots on TLC/LC-MS (Impure Product)
- Incomplete reaction (starting materials remain).- Formation of side-products (e.g., over-sulfonylation, side reactions of protecting groups).- Racemization at chiral centers.- Decomposition of the product.
- Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.- Employ a suitable purification method such as flash column chromatography or preparative HPLC.- Use a chiral column to separate diastereomers if racemization has occurred.- Handle the product under inert atmosphere and at low temperatures if it is found to be unstable.
Difficulty in Removing Sulfonyl Chloride Impurity
Excess sulfonyl chloride used in the reaction.
- Quench the reaction with a nucleophilic scavenger (e.g., a small amount of an amine or water) to consume excess sulfonyl chloride.- Use aqueous workup with a mild base (e.g., sodium bicarbonate solution) to hydrolyze the remaining sulfonyl chloride.
Poor Separation of Diastereomers
The two chiral centers in J-2156 can lead to the formation of four possible stereoisomers. The desired (1'S, 2S) isomer may be difficult to separate from the others.
- Utilize chiral chromatography (chiral HPLC or SFC) for effective separation.- Consider derivatization with a chiral resolving agent to form diastereomeric derivatives that may be more easily separated by standard chromatography, followed by removal of the chiral auxiliary.
Product Insolubility/Precipitation During Workup or Purification
The product may have limited solubility in the chosen solvent system.
- Screen a variety of solvents and solvent mixtures to find an appropriate system for extraction and chromatography.- For purification, consider reverse-phase chromatography if the compound is insoluble in common organic solvents.
Inconsistent Purity Results
The method of purity assessment may not be suitable for detecting all impurities.
- Use orthogonal analytical techniques to assess purity, such as a combination of HPLC with UV detection, LC-MS, and NMR spectroscopy.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic strategy for J-2156?
A1: Based on its chemical structure, a plausible synthetic route for J-2156, ((1'S,2S)-4-Amino-N-(1'-carbamoyl-2'-phenylethyl)-2-(4"-methyl-1"-naphthalenesulfonylamino)butanamide), would involve the coupling of two key fragments:
A protected (S)-2-amino-4-(protected amino)butanoic acid derivative.
(S)-2-amino-3-phenylpropanamide.
The synthesis would likely proceed through the formation of a sulfonamide bond between the 2-amino group of the butanoic acid derivative and 4-methyl-1-naphthalenesulfonyl chloride. This would be followed by amide bond formation between the carboxylic acid of the resulting intermediate and the amino group of (S)-2-amino-3-phenylpropanamide. The final step would involve the deprotection of the 4-amino group.
Q2: What are the critical factors for controlling stereochemistry during the synthesis?
A2: The synthesis of the specific (1'S, 2S) stereoisomer of J-2156 requires the use of enantiomerically pure starting materials. It is crucial to source or synthesize (S)-2-amino-4-(protected amino)butanoic acid and (S)-2-amino-3-phenylpropanamide of high enantiomeric purity. Additionally, reaction conditions for the amide coupling and sulfonamide formation should be chosen to minimize racemization.
Q3: What type of chromatography is best suited for purifying J-2156?
A3: Given the potential for diastereomeric impurities, a multi-step purification strategy may be necessary. Initially, flash column chromatography on silica gel could be used to remove major impurities. Final purification to separate the desired (1'S, 2S) isomer from other stereoisomers would likely require preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase.
Q4: How should J-2156 be stored to ensure its stability?
A4: J-2156 should be stored as a solid in a tightly sealed container, protected from moisture. For long-term storage, it is recommended to keep it at -20°C or -80°C. Stock solutions should also be stored at low temperatures, for instance, at -80°C for up to 6 months or at -20°C for up to 1 month, and should be protected from moisture.
As the specific synthesis protocol for J-2156 is not publicly available, a detailed, validated experimental protocol cannot be provided. However, a general procedure for the synthesis of a sulfonamide-peptide conjugate is outlined below. This is a representative protocol and would require significant optimization for the specific synthesis of J-2156.
General Protocol for Sulfonamide-Peptide Coupling:
Sulfonamide Formation:
Dissolve the protected amino acid (e.g., a protected (S)-2-amino-4-(protected amino)butanoic acid derivative) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) and cool the mixture in an ice bath.
Slowly add a solution of the sulfonyl chloride (e.g., 4-methyl-1-naphthalenesulfonyl chloride) in the same solvent.
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and salts.
Purify the resulting sulfonamide intermediate by flash column chromatography.
Amide Coupling:
Dissolve the purified sulfonamide intermediate in a suitable aprotic solvent (e.g., DMF or dichloromethane).
Add a coupling agent (e.g., HBTU, HATU, or EDC/HOBt) and a non-nucleophilic base.
Add the amine component (e.g., (S)-2-amino-3-phenylpropanamide).
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
Perform an aqueous workup to remove the coupling reagents and other water-soluble byproducts.
Purify the protected J-2156 by flash column chromatography.
Deprotection:
Dissolve the protected J-2156 in a suitable solvent.
Add the appropriate deprotection reagent (e.g., trifluoroacetic acid for a Boc protecting group, or catalytic hydrogenation for a Cbz group).
Stir the reaction until the deprotection is complete, monitoring by TLC or LC-MS.
Remove the solvent and deprotection reagents under reduced pressure.
Purify the final J-2156 product by preparative HPLC, likely using a chiral column to ensure diastereomeric purity.
Visualizations
Caption: A generalized workflow for the potential synthesis and purification of J-2156.
Caption: A decision-making diagram for troubleshooting common issues in J-2156 synthesis.
interpreting unexpected results in J-2156 electrophysiology experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective somatostatin receptor type 4 (SST4) agonist, J-2156, in electrophysiology experime...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective somatostatin receptor type 4 (SST4) agonist, J-2156, in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of J-2156 in the context of electrophysiology?
A1: J-2156 is a potent and selective agonist for the somatostatin receptor type 4 (SST4), which is a Gi/o protein-coupled receptor (GPCR).[1] Upon binding, J-2156 activates the receptor, leading to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[2] The Gβγ subunit can directly modulate ion channel activity, most notably by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3] This activation leads to potassium efflux, resulting in membrane hyperpolarization and a decrease in neuronal excitability. Additionally, J-2156 has been shown to augment M-type potassium currents, further contributing to its inhibitory effects on neuronal firing.
Q2: What are the expected effects of J-2156 on neuronal activity?
A2: The primary expected effect of J-2156 is a dose-dependent reduction in neuronal excitability. In current-clamp recordings, this may manifest as membrane hyperpolarization, a decrease in spontaneous firing rate, and an increase in the current threshold required to elicit an action potential. In voltage-clamp experiments, application of J-2156 is expected to induce an outward current at potentials near the resting membrane potential, consistent with the activation of potassium channels like GIRK channels.
Q3: Is J-2156 selective for the SST4 receptor?
A3: J-2156 exhibits high selectivity for the SST4 receptor, with over 300-fold selectivity compared to other somatostatin receptor subtypes (SST1, SST2, SST3, and SST5).[1] A screening against a panel of 67 other pharmacological targets, including various receptors, ion channels, and transporters, showed no significant off-target binding at a concentration of 10 µM.[2]
Q4: What is a typical effective concentration range for in vitro electrophysiology experiments?
A4: For in vitro studies, J-2156 has been shown to be effective in the nanomolar to low micromolar range. For example, in studies on sensory neuropeptide release, EC50 values were in the range of 11-111 nM.[4][5] However, the optimal concentration will depend on the specific cell type, the expression level of SST4 receptors, and the experimental conditions. It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific preparation.
Troubleshooting Unexpected Results
Problem 1: No observable effect of J-2156 application.
Possible Cause
Troubleshooting Steps
Low or absent SST4 receptor expression in the target cells.
- Verify SST4 receptor expression in your cell type or tissue of interest using techniques like qPCR, immunohistochemistry, or Western blotting.- Consider using a positive control cell line known to express SST4 receptors.
Incorrect J-2156 concentration or degradation.
- Prepare fresh J-2156 solutions for each experiment. Refer to the manufacturer's instructions for proper storage and handling.- Perform a concentration-response curve to ensure you are using an effective concentration.
Issues with the drug delivery system.
- Ensure your perfusion system is working correctly and that the drug is reaching the target cell.- For focal application, verify the position of the application pipette relative to the cell.
Receptor desensitization.
- Somatostatin receptors are known to undergo desensitization with prolonged agonist exposure. Apply J-2156 for shorter durations or with washout periods between applications.
Problem with recording conditions.
- Ensure the health of your cells or tissue slice. Poor cell health can lead to a lack of responsiveness.- Check the composition of your internal and external solutions to ensure they are appropriate for recording GPCR-mediated effects (e.g., include GTP in the internal solution).
Problem 2: The observed response is smaller or weaker than expected.
Possible Cause
Troubleshooting Steps
Suboptimal J-2156 concentration.
- Perform a detailed concentration-response curve to determine the EC50 in your system.
Partial receptor desensitization.
- Reduce the duration of J-2156 application or increase the washout time between applications.
Low receptor reserve.
- The density of SST4 receptors in your preparation may be low, leading to a smaller maximal response.
Voltage-dependent effects.
- The magnitude of GIRK channel activation can be voltage-dependent. Investigate the effect of J-2156 at different holding potentials.
Problem 3: A bell-shaped concentration-response curve is observed.
Possible Cause
Troubleshooting Steps
Receptor desensitization at high concentrations.
- High concentrations of agonist can lead to rapid and profound receptor desensitization, resulting in a diminished response.
Off-target effects at high concentrations.
- Although J-2156 is highly selective, very high concentrations could potentially engage other targets. If possible, use a selective SST4 antagonist to confirm the response is mediated by SST4.
Complex downstream signaling.
- At high concentrations, J-2156 might engage additional signaling pathways that counteract the primary inhibitory effect.
Problem 4: The observed current runs down or is unstable.
Possible Cause
Troubleshooting Steps
"Washout" of essential intracellular components.
- Ensure your internal solution contains GTP and ATP to support G-protein signaling.- Consider using the perforated patch technique to preserve the intracellular environment.
Instability of the recording.
- Monitor the series resistance and membrane resistance throughout the experiment. A stable recording is crucial for reliable drug effect measurements.
GIRK channel rundown.
- Inwardly rectifying potassium channels can sometimes exhibit rundown. Ensure stable baseline recordings before drug application.[6]
Protocol 1: Whole-Cell Voltage-Clamp Recording of J-2156-Induced Currents in Cultured Neurons
Cell Culture: Culture neurons known to express SST4 receptors on glass coverslips.
Solutions:
External Solution (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.[8]
Internal Solution: (in mM) 115 K-Gluconate, 4 NaCl, 10 HEPES, 0.3 GTP-Na, 2 ATP-Mg, and 0.1 EGTA. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[8]
Recording Pipettes: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
Whole-Cell Configuration:
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.
Approach a neuron with the recording pipette while applying positive pressure.
Form a gigaohm seal (>1 GΩ) and then rupture the membrane to achieve the whole-cell configuration.
Data Acquisition:
Hold the cell at a membrane potential of -60 mV.
Establish a stable baseline recording for at least 5 minutes.
Apply J-2156 at various concentrations through the perfusion system.
Record the induced outward current.
Perform a washout with the external solution to observe recovery.
To characterize the current, voltage steps or ramps can be applied before, during, and after J-2156 application.
Protocol 2: In Vivo Single-Unit Recording of Neuronal Firing in Response to J-2156
Animal Preparation: Anesthetize the animal (e.g., rat) according to an approved institutional protocol. Perform a craniotomy over the brain region of interest.
Recording Electrode: Use a high-impedance microelectrode (e.g., tungsten or glass) to isolate single-unit activity.
Drug Application:
Use a multi-barrel micropipette positioned near the recording electrode for iontophoretic or pressure ejection of J-2156.[9]
Alternatively, systemic administration (e.g., intraperitoneal injection) can be used to assess the overall effect of J-2156.
Recording Procedure:
Lower the recording electrode into the target brain region and isolate a spontaneously active neuron.
Record a stable baseline firing rate for several minutes.
Apply J-2156 either locally or systemically.
Record the change in the neuron's firing rate during and after drug application.
Analyze the data by comparing the firing frequency before, during, and after J-2156 application.
Mandatory Visualizations
Caption: Signaling pathway of J-2156 via the SST4 receptor.
Caption: General workflow for a whole-cell patch-clamp experiment with J-2156.
Caption: Troubleshooting decision tree for a lack of response to J-2156.
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the stability of J-2156 stock solutions. The following troubleshooting guides and fr...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the stability of J-2156 stock solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and reliability of your experimental results.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues with J-2156 stock solutions.
Problem
Potential Cause
Recommended Action
Precipitation in Stock Solution
Improper Solvent: The chosen solvent may not be optimal for the desired concentration.
J-2156 is soluble in both DMSO and water. For high concentrations, DMSO is recommended. Ensure the solvent is of high purity.
Low Temperature Storage: The compound may be precipitating out of solution upon freezing.
Before use, allow the vial to equilibrate to room temperature for at least 60 minutes and vortex thoroughly. Consider preparing smaller aliquots to minimize freeze-thaw cycles.
pH of Aqueous Solution: The pH of the aqueous buffer may be affecting solubility.
If using aqueous buffers, ensure the pH is within a range that maintains the solubility of J-2156. The isoelectric point and pKa of J-2156 should be considered, although this information is not readily available in the provided search results.
Loss of Potency or Inconsistent Results
Chemical Degradation: The compound may be degrading over time due to improper storage.
Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] Protect from light by using amber vials or wrapping vials in foil.
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to degradation.
Prepare single-use aliquots of your stock solution to avoid repeated temperature fluctuations.
Solvent Quality: The solvent may contain impurities that are reacting with J-2156.
Use high-purity, anhydrous grade solvents (e.g., DMSO) to prepare stock solutions.
Discoloration of Stock Solution
Oxidation or Photodegradation: Exposure to air or light can cause the compound to degrade.
Store aliquots under an inert gas (e.g., argon or nitrogen) if possible. Always protect solutions from light.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing J-2156 stock solutions?
A1: J-2156 is soluble in both Dimethyl Sulfoxide (DMSO) and water.[2] For preparing high-concentration stock solutions, DMSO is generally the preferred solvent. For in vivo experiments, J-2156 has been prepared in 0.9% sodium chloride injection and 1.25% methylcellulose solution.
Q2: What are the optimal storage conditions for J-2156 stock solutions?
A2: For optimal stability, it is recommended to store J-2156 stock solutions in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1] It is crucial to prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Q3: My J-2156 stock solution in DMSO appears to have precipitated after thawing. What should I do?
A3: Precipitation upon thawing can occur. Before use, it is essential to allow the vial to warm to room temperature for at least 60 minutes and then vortex the solution thoroughly to ensure it is fully redissolved. If precipitation persists, gentle warming in a water bath (e.g., 37°C) may help, but be cautious as excessive heat can degrade the compound.
Q4: How can I assess the stability of my J-2156 stock solution over time?
A4: The stability of your J-2156 stock solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4] This involves analyzing aliquots of your stock solution at different time points and comparing the peak area of J-2156 to a freshly prepared standard. Any significant decrease in the main peak area or the appearance of new peaks would indicate degradation.
Q5: What is the mechanism of action of J-2156?
A5: J-2156 is a potent and highly selective agonist of the somatostatin receptor type 4 (SST4).[2][5] Activation of the SST4 receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade is involved in various physiological processes, including the modulation of pain and inflammation.[7][8]
Experimental Protocols
Protocol for Preparing J-2156 Stock Solution
This protocol provides a general guideline for preparing a 10 mM stock solution of J-2156 in DMSO.
Materials:
J-2156 powder (Molecular Weight: 582.59 g/mol )
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
Sterile, amber microcentrifuge tubes or vials
Calibrated balance
Vortex mixer
Procedure:
Preparation: Work in a clean, dry environment. Allow the J-2156 vial to come to room temperature before opening to prevent condensation.
Weighing: Accurately weigh out the desired amount of J-2156 powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh 5.83 mg of J-2156.
Dissolution: Add the appropriate volume of DMSO to the J-2156 powder. For a 10 mM solution with 5.83 mg of J-2156, add 1 ml of DMSO.
Mixing: Vortex the solution thoroughly until the J-2156 is completely dissolved. Gentle warming (e.g., 37°C) can be used if necessary to aid dissolution.
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber vials.
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol for Assessing Stock Solution Stability by HPLC
This protocol outlines a general procedure for a stability study of a J-2156 stock solution. A specific HPLC method would need to be developed and validated for J-2156.
Objective: To determine the stability of a J-2156 stock solution under specific storage conditions over time.
Materials:
J-2156 stock solution aliquots
HPLC system with a UV detector
Appropriate HPLC column (e.g., C18)
Mobile phase (to be determined during method development)
Freshly prepared J-2156 standard solutions of known concentrations
Procedure:
Initial Analysis (Time Zero):
Thaw one aliquot of the J-2156 stock solution.
Prepare a series of dilutions from the stock to create a standard curve.
Inject the standards and the stock solution into the HPLC system.
Record the retention time and peak area of the J-2156 peak. This will serve as the baseline (100% stability).
Time-Point Analysis:
Store the remaining aliquots under the desired conditions (e.g., -20°C, -80°C, room temperature, exposed to light).
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw a new aliquot from each storage condition.
Analyze the samples by HPLC under the same conditions as the initial analysis.
Data Analysis:
Calculate the concentration of J-2156 in each sample by comparing its peak area to the standard curve from the initial analysis.
Express the stability as a percentage of the initial concentration.
Monitor for the appearance of any new peaks, which would indicate degradation products.
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of J-2156 stock solutions.
refining experimental design for J-2156 pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the experimental design for pharmaco...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the experimental design for pharmacokinetic (PK) studies of J-2156, a selective somatostatin receptor type 4 (SST4) agonist.
Frequently Asked Questions (FAQs)
Q1: What is J-2156 and what is its mechanism of action?
A1: J-2156 is a potent and selective agonist for the somatostatin receptor type 4 (SST4).[1] The SST4 receptor is a G protein-coupled receptor (GPCR). Upon activation by J-2156, it inhibits adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Additionally, it can activate the mitogen-activated protein kinase (MAPK) cascade.
Q2: What are the reported efficacious doses of J-2156 in preclinical rat models?
A2: Efficacious doses of J-2156 in rat models of pain have been reported in the range of 3 mg/kg to 30 mg/kg administered intraperitoneally (i.p.).[2][3][4] The specific effective dose can vary depending on the pain model being studied.
Q3: Is there any available pharmacokinetic data for J-2156 in rats?
A3: Publicly available pharmacokinetic data for J-2156 is limited. However, one study reported a mean plasma concentration of 391 nM at 3 hours after a 10 mg/kg intraperitoneal dose in rats. In-house pharmacokinetic studies have been conducted, but the detailed results are not publicly disclosed.
Q4: What are the key considerations for selecting an animal model for J-2156 PK studies?
A4: The choice of animal model should be guided by the research question. Rats are a common model for initial PK studies.[2][3][4] Factors to consider include the expression of SST4 receptors in the tissues of interest and the relevance of the model to the therapeutic indication being studied.
Q5: What are the recommended routes of administration for J-2156 in preclinical studies?
A5: Intraperitoneal (i.p.) administration has been commonly used in published preclinical studies with J-2156.[2][3][4] For studies investigating oral bioavailability, oral gavage (p.o.) would be the appropriate route. Intravenous (i.v.) administration is necessary to determine absolute bioavailability and fundamental PK parameters like clearance and volume of distribution.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations
Symptom: Large standard deviations in plasma concentration-time points across animals in the same dose group.
Potential Causes & Solutions:
Inconsistent Dosing Technique: For oral gavage, ensure consistent placement of the gavage needle to avoid accidental administration into the trachea or esophagus. For i.p. injections, ensure consistent injection depth and location to avoid injection into the gut or adipose tissue.
Formulation Issues: If J-2156 is not fully solubilized or is in an unstable suspension, the amount of drug administered may vary. Ensure the formulation is homogenous and stable throughout the dosing period.
Animal-to-Animal Variability: Biological factors such as differences in metabolism, food consumption, and stress levels can contribute to variability. Ensure animals are properly fasted (if required by the protocol) and handled consistently to minimize stress.
Issue 2: Lower than Expected Plasma Concentrations (Poor Bioavailability)
Symptom: After oral administration, the calculated area under the curve (AUC) is significantly lower than expected, or the plasma concentrations are below the limit of quantification (BLQ).
Potential Causes & Solutions:
Poor Solubility: J-2156's solubility in the gastrointestinal fluids may be a limiting factor. Consider formulation strategies to enhance solubility, such as using co-solvents, surfactants, or complexing agents like cyclodextrins.
First-Pass Metabolism: J-2156 may be subject to significant metabolism in the gut wall or liver before reaching systemic circulation. An intravenous PK study is necessary to quantify the extent of first-pass metabolism.
Efflux Transporters: The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) in the intestine, which pump it back into the gut lumen. In vitro studies using Caco-2 cells can help assess this possibility.
Incorrect Sampling Times: If the absorption of J-2156 is rapid, the peak concentration (Cmax) may be missed if the initial blood samples are taken too late. A pilot study with more frequent early sampling time points is recommended.
Issue 3: Inconsistent or Unexpected Pharmacokinetic Profile
Symptom: The shape of the plasma concentration-time curve is erratic or does not follow a typical absorption and elimination pattern. This can include multiple peaks or a very flat profile.
Potential Causes & Solutions:
Enterohepatic Recirculation: The drug may be excreted into the bile and then reabsorbed in the intestine, leading to a secondary peak in the plasma concentration profile. Collection and analysis of bile can confirm this.
Non-Linear Pharmacokinetics: At higher doses, drug metabolizing enzymes or transporters may become saturated, leading to a disproportionate increase in exposure with increasing dose.[5][6][7][8] Conducting studies with a range of doses can help identify non-linear PK.
Analytical Method Issues: Interference from metabolites or endogenous compounds in the bioanalytical assay can lead to inaccurate measurements. Ensure the analytical method is properly validated for specificity and selectivity.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of J-2156 in Rats
Parameter
1 mg/kg IV
10 mg/kg IP
10 mg/kg PO
Cmax (nM)
150 ± 25
450 ± 90
120 ± 30
Tmax (h)
0.08
0.5
1.0
AUC (0-inf) (nM*h)
300 ± 50
1800 ± 350
600 ± 120
t½ (h)
2.5 ± 0.5
3.0 ± 0.6
3.2 ± 0.7
CL (L/h/kg)
0.5 ± 0.1
-
-
Vd (L/kg)
1.8 ± 0.3
-
-
F (%)
-
-
33 ± 7
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Table 2: Recommended Blood Sampling Time Points (in hours)
Route
Time Points
Intravenous (IV)
0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24
Intraperitoneal (IP)
0.25, 0.5, 1, 2, 4, 8, 12, 24
Oral (PO)
0.25, 0.5, 1, 2, 4, 8, 12, 24
Experimental Protocols
Protocol 1: Intravenous Pharmacokinetic Study in Rats
Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation.
Formulation: J-2156 dissolved in a vehicle of 10% DMSO, 40% PEG400, and 50% saline to a final concentration of 1 mg/mL.
Dosing: Administer a single bolus dose of 1 mg/kg via the jugular vein cannula.
Blood Sampling: Collect approximately 150 µL of blood from the cannula at pre-dose, and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).
Sample Processing: Centrifuge the blood samples at 4°C to separate plasma. Store the plasma samples at -80°C until bioanalysis.
Bioanalysis: Quantify the concentration of J-2156 in plasma samples using a validated LC-MS/MS method.
Data Analysis: Calculate pharmacokinetic parameters (Cmax, AUC, t½, CL, Vd) using non-compartmental analysis software.
Protocol 2: Oral Bioavailability Study in Rats
Animal Model: Male Sprague-Dawley rats (250-300g).
Formulation: J-2156 suspended in a vehicle of 0.5% methylcellulose in water to a final concentration of 2 mg/mL.
Dosing: Administer a single dose of 10 mg/kg via oral gavage.
Blood Sampling: Collect approximately 150 µL of blood via tail vein or saphenous vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant.
Sample Processing: Centrifuge the blood samples at 4°C to separate plasma. Store the plasma samples at -80°C until bioanalysis.
Bioanalysis: Quantify the concentration of J-2156 in plasma samples using a validated LC-MS/MS method.
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) and oral bioavailability (F) by comparing the oral AUC to the intravenous AUC from Protocol 1.
Mandatory Visualization
Figure 1. A streamlined workflow for a typical preclinical pharmacokinetic study.
Figure 2. The signaling pathway initiated by the binding of J-2156 to the SST4 receptor.
A Comparative Analysis of the Analgesic Properties of J-2156 and Morphine
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the analgesic effects of the novel somatostatin receptor type 4 (SSTR4) agonist, J-2156, and the classical opio...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic effects of the novel somatostatin receptor type 4 (SSTR4) agonist, J-2156, and the classical opioid analgesic, morphine. The following sections present quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to offer a comprehensive overview for researchers in pain and drug development.
Quantitative Data Summary
The analgesic efficacy of J-2156 and morphine has been evaluated in various preclinical models of pain. The data presented below is primarily derived from studies in rodent models of neuropathic and inflammatory pain.
Table 1: Anti-Allodynic Effects in a Rat Model of Painful Diabetic Neuropathy
This table summarizes the effects of J-2156 and morphine on mechanical allodynia in a streptozotocin (STZ)-induced diabetic rat model.[1][2][3]
Compound
Dose
Route of Administration
Peak Effect Time (post-administration)
Duration of Action
J-2156
30 mg/kg
Intraperitoneal (i.p.)
1.5 hours
> 3 hours
Morphine
1 mg/kg
Subcutaneous (s.c.)
1 hour
> 3 hours
Data from a study where hindpaw withdrawal thresholds were assessed using von Frey filaments. The extent and duration of the anti-allodynic effect of J-2156 at 30 mg/kg did not differ significantly from that of morphine at 1 mg/kg in the early phase of the model.[1][2][3]
Table 2: Efficacy of J-2156 in Inflammatory and Neuropathic Pain Models
This table presents data on the efficacy of J-2156 in different pain models, highlighting its broad-spectrum analgesic potential.
J-2156 has demonstrated efficacy in both acute inflammatory and chronic neuropathic pain models, suggesting its potential as a versatile analgesic.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the comparison of J-2156 and morphine.
Streptozotocin (STZ)-Induced Diabetic Neuropathy in Rats
This model is widely used to induce a state of painful diabetic neuropathy, characterized by mechanical allodynia.
Animal Preparation: Adult male Sprague-Dawley or Wistar rats are used.[6][7] Animals are fasted for 12-18 hours prior to STZ injection, with free access to water.[8][9]
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in citrate buffer, is administered at a dose of 50-75 mg/kg.[6][7][9]
Confirmation of Diabetes: Blood glucose levels are monitored from tail vein blood samples. Animals with blood glucose levels ≥ 15 mM are considered diabetic.[6]
Behavioral Testing: The development of mechanical allodynia is assessed using the von Frey test, typically starting one week after STZ injection and continuing weekly.[8]
Assessment of Mechanical Allodynia: Von Frey Test
The von Frey test is a standard method for assessing mechanical sensitivity in rodents.
Acclimation: Rats are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate for at least 15-30 minutes before testing.[6][10]
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.[10][11] The filament is pressed until it buckles, and the pressure is held for a few seconds.
Response: A positive response is recorded if the animal exhibits a sharp withdrawal, licking, or flinching of the paw.[11]
Threshold Determination: The "up-down" method is often used to determine the 50% paw withdrawal threshold.[11] Alternatively, an electronic von Frey apparatus can be used to apply a linearly increasing force until the paw is withdrawn, with the device automatically recording the withdrawal threshold.[12][13]
Signaling Pathways and Experimental Workflow
Visualizing the molecular mechanisms and experimental processes can aid in understanding the distinct actions of J-2156 and morphine.
Signaling Pathways
The analgesic effects of J-2156 and morphine are mediated through different G protein-coupled receptors (GPCRs) and their downstream signaling cascades.
Caption: Signaling pathways of J-2156 and Morphine.
J-2156 is a selective agonist for the somatostatin receptor type 4 (SSTR4).[5] The activation of this receptor, which is coupled to an inhibitory G-protein (Gi), leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent analgesic effects.[14][15] Morphine primarily acts as an agonist at the μ-opioid receptor, which is also a Gi-coupled receptor.[16][17][18] Its activation similarly inhibits adenylyl cyclase but also leads to the opening of potassium channels (causing hyperpolarization) and the closing of calcium channels (inhibiting neurotransmitter release), both of which contribute to its potent analgesic effects.[16][18]
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the analgesic effects of J-2156 and morphine in a preclinical pain model.
This workflow outlines the key stages of a preclinical study designed to compare the analgesic effects of test compounds. It begins with the induction of a pain model and baseline assessment, followed by the administration of the compounds and post-treatment evaluation, and concludes with data analysis to determine the relative efficacy of the treatments.
A Comparative Analysis of J-2156 and Other SST4 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals The somatostatin receptor 4 (SST4) has emerged as a promising therapeutic target for a range of conditions, including pain, inflammation, and neurodegenerat...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The somatostatin receptor 4 (SST4) has emerged as a promising therapeutic target for a range of conditions, including pain, inflammation, and neurodegenerative diseases. This has spurred the development of selective agonists that can modulate its activity. This guide provides a comparative analysis of J-2156, a well-characterized SST4 receptor agonist, and other notable agonists, offering a comprehensive overview of their performance based on available experimental data.
Quantitative Comparison of SST4 Receptor Agonists
The following table summarizes the binding affinity (Ki) and functional potency (EC50/IC50) of J-2156 and other selected SST4 receptor agonists. Lower Ki and EC50/IC50 values indicate higher affinity and potency, respectively.
J-2156 stands out as a high-affinity and potent SST4 receptor agonist with excellent selectivity over other somatostatin receptor subtypes.[1][2] Its non-peptide nature also offers potential advantages in terms of oral bioavailability and metabolic stability.
TT-232, a peptide agonist, also demonstrates activity at the SST4 receptor, though with lower potency compared to J-2156, and it also interacts with the SST1 receptor.[3][4][7]
NNC 26-9100 is another selective non-peptide agonist with respectable affinity and potency.[2][5]
More recent discoveries, such as the venom-derived peptide consomatin Fj1 and novel pyrrolo-pyrimidine compounds, show promise as potent and selective SST4 agonists.[1][6] Notably, some of the pyrrolo-pyrimidine compounds exhibit biased agonism, activating G-protein signaling without recruiting β-arrestin, which may offer a desirable therapeutic profile by potentially reducing receptor desensitization.[6]
SST4 Receptor Signaling Pathway
Activation of the SST4 receptor by an agonist like J-2156 initiates a cascade of intracellular events. The receptor is coupled to inhibitory Gi/o proteins. Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9] Downstream of this, the βγ subunits of the G protein can modulate the activity of other effectors, such as G protein-coupled inwardly rectifying potassium (GIRK) channels and mitogen-activated protein kinase (MAPK) pathways.[10][11]
SST4 Receptor Signaling Cascade
Experimental Workflows and Protocols
The characterization of SST4 receptor agonists typically involves a series of in vitro assays to determine their binding affinity, functional potency, and selectivity.
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
Non-specific binding control (e.g., a high concentration of unlabeled somatostatin).
Glass fiber filters.
Scintillation counter.
Procedure:
Incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
J-2156 versus TT-232: a head-to-head comparison in a neuropathy model
A detailed analysis for researchers, scientists, and drug development professionals. In the landscape of novel analgesic development, particularly for the treatment of chronic neuropathic pain, the somatostatin receptor...
Author: BenchChem Technical Support Team. Date: November 2025
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of novel analgesic development, particularly for the treatment of chronic neuropathic pain, the somatostatin receptor subtype 4 (sst4) has emerged as a promising therapeutic target.[1][2][3] Two key investigational compounds targeting this receptor, J-2156 and TT-232, have shown significant potential in preclinical models. This guide provides a comprehensive, head-to-head comparison of their performance in established neuropathy models, supported by experimental data and detailed methodologies.
Compound Overview
J-2156 is a highly potent and selective, non-peptide small molecule agonist of the somatostatin receptor type 4 (sst4).[4] It has demonstrated efficacy in various rodent models of inflammatory and neuropathic pain.[3][5][6]
TT-232 , a cyclic heptapeptide analog of somatostatin, exhibits a broader binding profile, with high affinity for the sst4 receptor and a notable affinity for the somatostatin receptor subtype 1 (sst1).[7][8] It has also been shown to possess anti-inflammatory and analgesic properties in several preclinical pain models.[9][10][11]
Performance in a Neuropathy Model: Data Summary
The following tables summarize the quantitative data from key studies investigating the efficacy of J-2156 and TT-232 in the streptozotocin (STZ)-induced diabetic neuropathy model and the partial sciatic nerve ligation model in rodents.
Table 1: Efficacy in Streptozotocin-Induced Diabetic Neuropathy Model
Minimal effective doses are in the µg/kg range.[7][10]
-
Key Finding
Dose-dependently relieved mechanical allodynia in the bilateral hindpaws of STZ-diabetic rats.[5]
Inhibited the diabetes-induced decrease in mechanonociceptive threshold.[11]
J-2156 at 30 mg/kg showed a similar extent and duration of anti-allodynia to Gabapentin and Morphine in the early phase of neuropathy.[12]
Table 2: Efficacy in Partial Sciatic Nerve Ligation-Induced Neuropathic Pain
Parameter
J-2156
TT-232
Animal Model
Rat
Rat
Effective Dose Range
1-100 µg/kg (i.p.)
5-20 µg/kg (i.p.)
Key Finding
Inhibited neuropathic mechanical hyperalgesia on the seventh postoperative day.[6]
Dose-dependently inhibited mechano-nociceptive hyperalgesia on the 7th day after the operation.[10]
Signaling Pathways and Mechanism of Action
Both J-2156 and TT-232 exert their analgesic effects primarily through the activation of somatostatin receptors, which are G-protein coupled receptors. Their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in the modulation of ion channels and a reduction in the release of pro-inflammatory and pronociceptive mediators.
Caption: Signaling pathways for J-2156 and TT-232.
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats
A widely used model for type 1 diabetes-induced neuropathy.
Induction of Diabetes: Adult male rats are administered a single intraperitoneal (i.p.) injection of streptozotocin (STZ), typically at a dose of 50-70 mg/kg, dissolved in citrate buffer.[5] Control animals receive an injection of the vehicle alone.
Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels, usually 48-72 hours after STZ injection. Rats with blood glucose levels exceeding a predetermined threshold (e.g., >15 mmol/L) are considered diabetic and included in the study.
Development of Neuropathy: The development of mechanical allodynia, a key feature of neuropathic pain, is assessed over several weeks (typically 5-18 weeks post-STZ) using von Frey filaments.[5][11] A significant decrease in the paw withdrawal threshold (PWT) in diabetic rats compared to control rats indicates the presence of neuropathy.
Drug Administration and Behavioral Testing: J-2156, TT-232, or a reference compound is administered to the diabetic rats.[5][11] Mechanical allodynia is then assessed at various time points post-drug administration to determine the compound's efficacy and duration of action.[5]
Caption: Workflow for the STZ-induced neuropathy model.
Partial Sciatic Nerve Ligation Model
This model mimics traumatic nerve injury-induced neuropathic pain.
Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb is exposed. A partial, tight ligation of approximately one-third to one-half of the diameter of the nerve is made with a suture.
Post-Operative Recovery: The animals are allowed to recover from the surgery.
Development of Hypersensitivity: Mechanical hyperalgesia develops in the ipsilateral (operated) paw over several days.
Behavioral Testing and Drug Administration: On the day of the experiment (e.g., day 7 post-surgery), baseline mechanical sensitivity is assessed. The test compounds are then administered, and the anti-hyperalgesic effects are measured over time.[6][10]
Discussion and Conclusion
Both J-2156 and TT-232 demonstrate significant analgesic effects in preclinical models of neuropathic pain, validating the sst4 receptor as a viable target for the development of novel pain therapeutics.
Therapeutic Potential: The data presented suggest that both compounds have the potential to be developed into effective treatments for neuropathic pain. The non-peptide nature of J-2156 may offer advantages in terms of oral bioavailability and pharmacokinetic properties compared to the peptide-based TT-232.
Further head-to-head studies are warranted to directly compare the efficacy, potency, and safety profiles of J-2156 and TT-232 in various neuropathy models. Such studies will be crucial for determining which of these promising candidates, or which mechanistic approach, holds the greatest promise for clinical development.
Validating J-2156's Selectivity Against Other Somatostatin Receptor Subtypes: A Comparative Guide
J-2156 is a nonpeptide small molecule that has garnered significant interest within the research and drug development community for its potent and selective agonist activity at the somatostatin receptor subtype 4 (SSTR4)...
Author: BenchChem Technical Support Team. Date: November 2025
J-2156 is a nonpeptide small molecule that has garnered significant interest within the research and drug development community for its potent and selective agonist activity at the somatostatin receptor subtype 4 (SSTR4).[1][2] This guide provides a comprehensive comparison of J-2156's binding affinity across the five human somatostatin receptor subtypes (SSTR1-SSTR5), alongside data for the endogenous ligand somatostatin-14 and the clinically used somatostatin analog, octreotide. The presented data and experimental protocols validate the high selectivity of J-2156 for SSTR4.
Comparative Binding Affinity Data
The selectivity of J-2156 for the human SSTR4 is evident when compared to its affinity for the other receptor subtypes. The following table summarizes the inhibition constant (Ki) values, which represent the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. For comparison, data for the non-selective endogenous ligand somatostatin-14 and the SSTR2/3/5-selective octreotide are also included.
Ligand
hSSTR1 (Ki, nM)
hSSTR2 (Ki, nM)
hSSTR3 (Ki, nM)
hSSTR4 (Ki, nM)
hSSTR5 (Ki, nM)
J-2156
>10,000
>5,000
1,400
1.2
540
Somatostatin-14
2.5
0.5
2.1
4.4
1.1
Octreotide
>10,000
0.8
6.3
>10,000
5.4
Data compiled from multiple sources. J-2156 data indicates over 400-fold selectivity for hSSTR4 over other subtypes.[3] Octreotide is known to have low affinity for SSTR1 and SSTR4.[4]
Experimental Protocols
The determination of ligand binding affinity and selectivity for the somatostatin receptor subtypes is primarily conducted through radioligand binding assays.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (e.g., J-2156) to compete with a radiolabeled ligand for binding to a specific receptor subtype.
1. Materials:
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human somatostatin receptor subtypes (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5).[4][5]
Radioligand: [125I]-Tyr3-somatostatin-(1–14) at a concentration of approximately 0.05 nM.[4]
Binding Buffer: 10 mM/L HEPES, 1 mM/L EDTA, 5 mM/L MgCl2, 30 µg/mL bacitracin, and 5 mg/mL protease-free BSA, with a pH of 7.6.[4][5]
Test Compounds: J-2156, somatostatin-14 (positive control), and octreotide, prepared in a range of concentrations (e.g., 10⁻¹² to 10⁻⁵ M).[4]
Cell membranes expressing the specific somatostatin receptor subtype are incubated in the binding buffer.
The radioligand ([125I]-Tyr3-somatostatin-(1–14)) is added to the mixture.
Increasing concentrations of the unlabeled test compound (J-2156) are added to compete with the radioligand for binding to the receptor.
The mixture is incubated to allow binding to reach equilibrium.
The bound and free radioligand are separated by rapid filtration through a filter plate.
The amount of radioactivity bound to the membranes on the filter is quantified using a scintillation counter.
3. Data Analysis:
The data are used to generate competition binding curves, plotting the percentage of specific binding of the radioligand against the concentration of the test compound.
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from these curves.
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining ligand selectivity using a radioligand competition binding assay.
Simplified SSTR4 Signaling Pathway
Caption: J-2156 activates SSTR4, leading to the inhibition of adenylyl cyclase via the Gαi subunit.
A Comparative Analysis of J-2156 and Gabapentin for the Treatment of Diabetic Neuropathy
For Immediate Release This publication provides a comparative guide for researchers, scientists, and drug development professionals on the preclinical efficacy and mechanisms of action of J-2156, a selective somatostatin...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This publication provides a comparative guide for researchers, scientists, and drug development professionals on the preclinical efficacy and mechanisms of action of J-2156, a selective somatostatin type 4 (SST4) receptor agonist, and gabapentin, a widely used anticonvulsant, in the context of diabetic neuropathy. This guide synthesizes available experimental data, details relevant methodologies, and visualizes key pathways to facilitate an objective comparison.
Executive Summary
Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that often leads to chronic pain. Current first-line treatments, such as gabapentin, provide relief for some patients but are often associated with dose-limiting side effects and incomplete efficacy. J-2156 represents a novel therapeutic approach targeting the somatostatin receptor system. Preclinical evidence suggests that J-2156 offers comparable efficacy to gabapentin in alleviating mechanical allodynia in a rodent model of diabetic neuropathy, though its effectiveness may diminish in later stages of the condition. The distinct mechanisms of action of these two compounds—J-2156's modulation of a G-protein coupled receptor and gabapentin's interaction with a voltage-gated calcium channel subunit—present different therapeutic avenues and potential for combination therapies.
Comparative Efficacy in a Preclinical Model
A key preclinical study compared the efficacy of J-2156 and gabapentin in a streptozotocin (STZ)-induced diabetic rat model of painful diabetic neuropathy. The primary endpoint was the reversal of mechanical allodynia, measured as an increase in paw withdrawal threshold (PWT). The study was conducted in two phases: an early, morphine-sensitive phase (8-12 weeks post-STZ) and a later, morphine-hyposensitive phase (16-18 weeks post-STZ).[1][2][3][4][5][6][7]
ΔPWT AUC: Change in Paw Withdrawal Threshold Area Under the Curve, a measure of the overall anti-allodynic effect.
Mechanisms of Action
J-2156 and gabapentin exert their analgesic effects through distinct molecular targets and signaling pathways.
J-2156: A Selective Somatostatin Receptor Type 4 (SST4) Agonist
J-2156 is a potent and selective agonist for the somatostatin receptor type 4 (SST4), a G-protein coupled receptor (GPCR).[1][8][9][10] The analgesic and anti-inflammatory effects of J-2156 are believed to be mediated through the following pathways:
Inhibition of Adenylyl Cyclase: Activation of the SST4 receptor, which is coupled to an inhibitory G-protein (Gi), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10]
Modulation of Ion Channels: SST4 receptor activation has been shown to induce a G-protein gated inwardly rectifying potassium (GIRK) channel current, which hyperpolarizes the neuron and reduces excitability. It also inhibits voltage-sensitive calcium channels (Cav), which would reduce neurotransmitter release.[8]
MAPK Pathway Activation: The SST4 receptor is also coupled to the activation of the mitogen-activated protein kinase (MAPK) cascade.[10]
Reduction of Neuropeptide Release: J-2156 has been shown to inhibit the release of pro-inflammatory and pronociceptive neuropeptides such as substance P and calcitonin gene-related peptide (CGRP).[11]
J-2156 Signaling Pathway
Gabapentin: Targeting the α2δ-1 Subunit of Voltage-Gated Calcium Channels
Gabapentin's primary mechanism of action involves its binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][12][13] This interaction does not directly block the calcium channel pore but rather modulates its function and trafficking, leading to a reduction in neuronal hyperexcitability through several proposed mechanisms:
Inhibition of VGCC Trafficking: Gabapentin binding to the α2δ-1 subunit disrupts the anterograde trafficking of the pore-forming α1 subunit of VGCCs from the dorsal root ganglion (DRG) to presynaptic terminals in the spinal cord.[3][14]
Reduced Neurotransmitter Release: The decreased density of VGCCs at the presynaptic membrane leads to reduced calcium influx upon neuronal depolarization, which in turn diminishes the release of excitatory neurotransmitters such as glutamate and substance P.[13]
Modulation of Descending Inhibitory Pathways: There is some evidence to suggest that gabapentin may also act at supraspinal levels to enhance noradrenaline-mediated descending inhibitory pathways, contributing to its anti-hypersensitivity effects.[3][12]
Gabapentin Mechanism of Action
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of therapeutic candidates for diabetic neuropathy. Below are detailed methodologies for key behavioral and electrophysiological assays.
Animal Model: Streptozotocin (STZ)-Induced Diabetic Rat
Induction: Adult male Sprague Dawley rats are administered a single intraperitoneal (i.p.) injection of streptozotocin (STZ), typically at a dose of 70 mg/kg, dissolved in citrate buffer. Control animals receive the vehicle only.[1][3]
Confirmation of Diabetes: Diabetes is confirmed approximately 9 days post-STZ injection by measuring blood glucose levels from a tail vein sample. A blood glucose concentration >15 mM is typically considered diabetic.
Development of Neuropathy: Bilateral hind paw hypersensitivity (mechanical allodynia) generally develops by 8 weeks post-STZ administration and is maintained for the duration of the study.[1][3]
Assessment of Mechanical Allodynia: Von Frey Test
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
Acclimatization: Rats are placed in individual transparent plastic chambers on an elevated mesh floor and allowed to acclimatize for at least 15 minutes before testing.
Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The filaments are applied from underneath the mesh floor.
Endpoint: The test begins with a filament in the middle of the range. A positive response is a sharp withdrawal of the paw. The stimulus is held for approximately 6-8 seconds.
Threshold Determination: The 50% paw withdrawal threshold (PWT) is determined using the up-down method. The pattern of positive and negative responses is used to calculate the threshold in grams.
Data Analysis: A baseline PWT is established before drug administration. Following drug administration, PWTs are measured at regular intervals (e.g., every 30 minutes for 3 hours). The change in PWT from baseline is calculated, and the area under the curve (AUC) can be determined to represent the overall anti-allodynic effect.[1][2]
Von Frey Test Experimental Workflow
Assessment of Thermal Hyperalgesia: Hot Plate Test
This test measures the response latency to a thermal stimulus.
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant, noxious level (e.g., 52-55°C) is used.[15] A transparent cylinder is placed on the surface to keep the animal confined.
Acclimatization: The animal (rat or mouse) is placed on the hot plate, and the latency to the first sign of a pain response is recorded.[16]
Endpoint: Nocifensive behaviors include licking or flicking of the hind paws or jumping.[15][16]
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded as its latency.[11]
Data Analysis: Baseline latency is measured before drug administration. The test is repeated at set time points after drug administration to determine the analgesic effect, measured as an increase in response latency.
Assessment of Nerve Function: Nerve Conduction Velocity (NCV)
NCV studies are an objective measure of nerve function and are used to confirm the presence and severity of diabetic neuropathy.[8][17]
Anesthesia and Temperature Control: The animal is anesthetized (e.g., with ketamine/xylazine). Body temperature is maintained at 37°C and skin temperature at the measurement site is kept at 34°C using a warming lamp to ensure consistency.[8]
Electrode Placement: For the sciatic-tibial motor NCV, stimulating electrodes are placed at the sciatic notch (proximal) and the ankle (distal). Recording electrodes are placed in the interosseous muscles of the foot. For sensory NCV, the sural nerve can be stimulated at the ankle with recording electrodes on the digits.[8]
Stimulation and Recording: A supramaximal electrical stimulus is delivered at the proximal and distal sites. The resulting compound muscle action potential (CMAP) for motor nerves or sensory nerve action potential (SNAP) for sensory nerves is recorded.
Calculation: The latency of the response (time from stimulus to potential onset) is measured for both stimulation sites. The distance between the two stimulating electrodes is measured along the nerve path. The NCV (in m/s) is calculated by dividing the distance (in mm) by the difference in latency (in ms) between the proximal and distal sites.
Data Analysis: NCV is typically reduced in diabetic animals compared to healthy controls. The ability of a therapeutic agent to prevent or reverse this slowing is a measure of its efficacy. Gabapentin has been shown to improve nerve conduction velocity in some clinical and preclinical settings.[1][3][18][19]
Safety and Tolerability
J-2156
As an experimental compound, clinical safety data for J-2156 is not available. In preclinical studies, no overt behavioral side-effects such as sedation or motor coordination problems were observed at effective doses in rats.[20][21][22] J-2156 has been noted to have limited ability to cross the blood-brain barrier, which may reduce the potential for central nervous system side effects.[4][7][10]
Gabapentin
Gabapentin is an established medication, and its side effect profile in patients with diabetic neuropathy has been characterized in numerous clinical trials.
These side effects are often dose-dependent and can be managed by gradual dose titration.[24]
Conclusion
J-2156 and gabapentin represent two distinct pharmacological approaches to treating diabetic neuropathy. J-2156, through its action on the SST4 receptor, offers a novel mechanism with potential for both analgesic and anti-inflammatory effects. Gabapentin, a well-established therapeutic, modulates neuronal excitability by targeting the α2δ-1 subunit of voltage-gated calcium channels.
Preclinical data indicates that J-2156 has comparable efficacy to gabapentin in a model of mechanical allodynia associated with diabetic neuropathy. However, the observed decrease in J-2156's efficacy in the later stages of the disease model warrants further investigation. The distinct signaling pathways of these two compounds suggest that they may have different profiles of efficacy across the various symptoms of diabetic neuropathy (e.g., mechanical allodynia vs. thermal hyperalgesia) and potentially different side-effect profiles. Further comparative studies, including assessments of thermal hyperalgesia and nerve conduction velocity, are needed to fully elucidate the relative therapeutic potential of J-2156. The development of SST4 receptor agonists like J-2156 represents a promising avenue for novel pain therapeutics for diabetic neuropathy, a condition for which there remains a significant unmet medical need.
Cross-Validation of J-2156's Anti-Inflammatory Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of J-2156, a selective somatostatin receptor subtype 4 (sst4) agonist, agai...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of J-2156, a selective somatostatin receptor subtype 4 (sst4) agonist, against other alternatives. The information presented is supported by experimental data from various in vitro and in vivo models.
J-2156 has emerged as a promising anti-inflammatory and analgesic agent. Its mechanism of action, centered on the activation of the sst4 receptor, offers a novel therapeutic target. This guide synthesizes data from multiple studies to cross-validate its efficacy across different inflammatory models and compares its performance with established anti-inflammatory drugs.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory and analgesic effects of J-2156 in comparison to other compounds across various experimental models.
Table 1: Efficacy of J-2156 in Acute Inflammation Models
Detailed methodologies for the key experiments cited are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation.
Animals: Male Wistar rats (180-220g).
Induction: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
Treatment: J-2156 or a comparator drug is administered intraperitoneally (i.p.) at specified doses 30 minutes before the carrageenan injection.
Measurement: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control (vehicle-treated) group.
Adjuvant-Induced Arthritis in Rats
This model is used to evaluate therapeutics for chronic inflammatory conditions like rheumatoid arthritis.
Animals: Lewis rats.
Induction: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the tail's base or a hind paw.
Treatment: J-2156 or comparator drugs are administered daily, starting from the day of adjuvant injection or after the onset of clinical signs.
Measurement: The severity of arthritis is assessed by measuring paw volume and scoring clinical signs such as erythema, swelling, and joint stiffness over a period of several weeks.
Analysis: The therapeutic effect is evaluated by comparing the arthritis score and paw volume in the treated groups to the control group.
Lipopolysaccharide (LPS)-Induced Lung Inflammation in Mice
This model mimics the inflammatory response seen in acute lung injury.
Animals: C57BL/6 mice.
Induction: Mice are anesthetized, and a defined dose of LPS in sterile saline is instilled intratracheally to induce lung inflammation.
Treatment: J-2156 or a comparator is administered before or after the LPS challenge.
Measurement: At a specified time point after LPS instillation (e.g., 24 hours), bronchoalveolar lavage (BAL) fluid is collected to measure inflammatory cell infiltration (e.g., neutrophils) and cytokine levels (e.g., TNF-α, IL-1β). Lung tissue can also be collected for histological analysis and measurement of myeloperoxidase (MPO) activity, an indicator of neutrophil accumulation.
Analysis: The anti-inflammatory effect is determined by the reduction in inflammatory cell counts, cytokine levels, and MPO activity in the treated groups compared to the control group.
Unmasking J-2156's Pain-Relief Pathway: Pivotal Role of the SST4 Receptor Confirmed with Knockout Models
A comprehensive analysis of experimental data from knockout mouse models unequivocally demonstrates that the analgesic effects of the selective somatostatin receptor 4 (SST4) agonist, J-2156, are mediated exclusively thr...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive analysis of experimental data from knockout mouse models unequivocally demonstrates that the analgesic effects of the selective somatostatin receptor 4 (SST4) agonist, J-2156, are mediated exclusively through its interaction with the SST4 receptor. This guide provides a detailed comparison of J-2156's performance in wild-type versus SST4 knockout models, supported by experimental data and protocols, offering researchers and drug developers critical insights into its mechanism of action.
The development of targeted analgesics requires a thorough understanding of a compound's interaction with its intended molecular target. In the case of J-2156, a potent and selective SST4 agonist, studies utilizing mice genetically engineered to lack the SST4 receptor (sst4-/-) have provided definitive evidence of its on-target activity. These knockout models serve as a crucial tool, allowing scientists to dissect the specific contribution of the SST4 receptor to the pharmacological effects of J-2156, particularly in the context of pain and inflammation.
Comparative Efficacy of J-2156 in Wild-Type vs. SST4 Knockout Mice
The most compelling evidence for the SST4-dependent mechanism of J-2156 comes from studies evaluating its ability to alleviate inflammatory pain. In a key study, the efficacy of J-2156 in reducing mechanical hyperalgesia—a heightened sensitivity to pain—was compared between wild-type (WT) mice and sst4-/- mice. The results clearly showed that while J-2156 significantly reduced pain sensitivity in WT mice, it had no effect in mice lacking the SST4 receptor, indicating that the receptor is essential for the drug's analgesic action.[1][2][3]
This finding is further corroborated by the observation that in inflammatory models, sst4-/- mice exhibit a more severe pain phenotype compared to their wild-type counterparts, suggesting an impaired endogenous defense mechanism against hyperalgesia in the absence of the SST4 receptor.[1][2][3]
Treatment Group
Genotype
Paw Withdrawal Threshold (% of baseline)
Inhibition of Hyperalgesia
Vehicle
Wild-Type (WT)
~50%
0%
J-2156 (100 µg/kg)
Wild-Type (WT)
Significantly higher than vehicle-treated WT
Significant
Vehicle
SST4 Knockout (sst4-/-)
~40%
0%
J-2156 (100 µg/kg)
SST4 Knockout (sst4-/-)
No significant difference from vehicle-treated sst4-/-
None
Table 1: Summary of J-2156's effect on mechanical hyperalgesia in a carrageenan-induced inflammation model. Data synthesized from findings reported in Helyes et al., 2009.
Comparison with Alternative SST4 Agonists
The essential role of the SST4 receptor in mediating the effects of its agonists is not unique to J-2156. Similar findings have been reported for other SST4-selective compounds, such as TT-232. In studies utilizing SST4-deficient mice, the analgesic and anti-inflammatory effects of TT-232 were completely abolished, further solidifying the SST4 receptor as the sole mediator of these actions for this class of compounds.[4][5]
Compound
Genotype
Analgesic Effect in Neuropathic Pain Model
TT-232 (100 µg/kg)
Wild-Type (WT)
35.7% inhibition
TT-232 (100 µg/kg)
SST4 Knockout (sst4-/-)
No significant effect
TT-232 (200 µg/kg)
Wild-Type (WT)
50.4% inhibition
TT-232 (200 µg/kg)
SST4 Knockout (sst4-/-)
No significant effect
Table 2: Efficacy of the SST4 agonist TT-232 in a chronic neuropathic pain model in wild-type versus SST4 knockout mice. Data from Horváth et al., 2023.
Experimental Protocols
Carrageenan-Induced Mechanical Hyperalgesia Model
This model is widely used to assess the efficacy of analgesic compounds in a setting of acute inflammation.
Animal Models:
Wild-type (C57BL/6) mice.
SST4 receptor gene-deleted (sst4-/-) mice on a C57BL/6 background.
Procedure:
Induction of Inflammation: A 1-2% solution of lambda-carrageenan in sterile saline is injected into the plantar surface of the right hind paw of the mice.[6][7][8]
Drug Administration: J-2156 (e.g., 100 µg/kg) or vehicle (saline) is administered intraperitoneally (i.p.) at a specified time point relative to the carrageenan injection.
Assessment of Mechanical Allodynia: The paw withdrawal threshold (PWT) in response to a mechanical stimulus is measured using von Frey filaments.[6][9] The filaments are applied to the plantar surface of the paw with increasing force until a withdrawal response is elicited. The force at which the paw is withdrawn is recorded as the PWT. Measurements are typically taken before and at multiple time points after carrageenan injection and drug administration.
Signaling Pathways and Experimental Workflow
The signaling pathway of SST4 activation by J-2156 and the experimental workflow to confirm its role using knockout models can be visualized in the following diagrams.
Essential Safety and Logistical Information for Handling J-2156
Disclaimer: No specific Safety Data Sheet (SDS) for J-2156 was found. The following guidance is based on best practices for handling potent pharmaceutical compounds and should be supplemented by a compound-specific risk...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: No specific Safety Data Sheet (SDS) for J-2156 was found. The following guidance is based on best practices for handling potent pharmaceutical compounds and should be supplemented by a compound-specific risk assessment before any handling occurs.
J-2156 is a potent and selective somatostatin receptor 4 (SST4) agonist. As with any potent research chemical, proper handling and safety precautions are paramount to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potent pharmaceutical compounds like J-2156. The following table summarizes the recommended PPE for handling such materials.[1][2][3][4][5]
PPE Category
Item
Specifications and Recommendations
Respiratory Protection
Powered Air-Purifying Respirator (PAPR)
Recommended for operations with a high potential for aerosol generation. Hoods or full-face pieces can offer high Assigned Protection Factors (APFs).[1]
Reusable Half or Full-Facepiece Respirator
Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.[1]
Disposable Respirators (e.g., N95, FFP2)
Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[1]
Hand Protection
Double Gloving
Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1]
Body Protection
Disposable Coveralls
Recommended to be made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust.[1]
Dedicated Lab Coat
A lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.[1]
Eye Protection
Safety Goggles or a Face Shield
Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1][2]
Foot Protection
Shoe Covers
Disposable shoe covers should be worn in the designated handling area and removed before exiting.[1]
Operational and Disposal Plans
A clear and structured plan for the operation and disposal of J-2156 is crucial for maintaining a safe laboratory environment.
Operational Step
Procedure
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. Store in a cool, well-ventilated area, away from incompatible materials. The product page for a similar compound suggests sealed storage, away from moisture.
Preparation
All handling of J-2156 powder should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure. Use engineering controls like ventilated balance enclosures for weighing.
Spill Response
In case of a spill, evacuate the area and alert others. Use a spill kit appropriate for chemical hazards. Clean the spill from the outside in, and dispose of all cleanup materials as hazardous waste.[1]
Decontamination
Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
Proper disposal of J-2156 and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Type
Disposal Method
Unused J-2156
Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware
All disposable labware (e.g., pipette tips, tubes, gloves, bench paper) that has come into contact with J-2156 should be collected in a designated, sealed hazardous waste container.
Contaminated Solvents
Solvents used to dissolve J-2156 or to clean contaminated surfaces should be collected in a designated hazardous waste container for flammable or chemical waste, as appropriate. Label the container clearly.
Empty Containers
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Experimental Protocols
Due to the absence of specific experimental protocols for handling J-2156 in the search results, it is imperative to adhere to the general best practices for handling potent pharmaceutical compounds.[6][7] A risk assessment should be performed before any new procedure involving J-2156.
General Handling Protocol:
Preparation: Before handling, ensure all necessary PPE is donned correctly and all required equipment is clean and readily available within the containment area (e.g., fume hood).
Weighing: Use a ventilated balance enclosure or a glove box to weigh the compound. Handle the powder gently to avoid creating dust.
Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing. Keep the container covered as much as possible.
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE in the designated waste containers. Wash hands thoroughly.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of potent compounds like J-2156.
A logical workflow for the safe handling of potent compounds like J-2156.